BRD 4354
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27/h3-8,13-14,20,27H,2,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSFXYJOJWLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD4354: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4354 is a small molecule inhibitor with a novel dual mechanism of action, demonstrating potent activity against two distinct classes of therapeutic targets. Firstly, it acts as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication.[1] Secondly, it functions as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), particularly HDAC5 and HDAC9, which are key regulators of gene expression implicated in various diseases.[2][3] This document provides an in-depth technical overview of the molecular mechanisms, quantitative inhibitory data, and the experimental protocols used to elucidate the activity of BRD4354.
Mechanism 1: Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)
BRD4354 inactivates the SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) through a time-dependent, two-step covalent mechanism.[1] Mpro is an essential cysteine protease for the virus, responsible for cleaving viral polyproteins to produce functional proteins required for viral replication. The inhibition of Mpro by BRD4354 effectively halts this process.
The proposed mechanism involves an initial reversible binding of BRD4354 to the Mpro active site.[1] Following this, a retro-Mannich reaction is catalyzed, leading to the formation of a highly reactive ortho-quinone methide intermediate. This electrophilic intermediate is then attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This results in the formation of a stable, covalent Michael adduct, leading to the irreversible inactivation of the enzyme.[1]
Caption: Proposed two-step covalent inhibition of SARS-CoV-2 Mpro by BRD4354.
Quantitative Data: Mpro Inhibition
The inhibitory activity of BRD4354 against SARS-CoV-2 Mpro was determined through in vitro protease activity assays.[1] The key quantitative parameters are summarized below.
| Parameter | Value | Description |
| IC₅₀ | 0.72 ± 0.04 µM | Half-maximal inhibitory concentration after 60 min. |
| Kᵢ | 1.9 ± 0.5 µM | Initial binding affinity constant. |
| k_inact,max_ | 0.040 ± 0.002 min⁻¹ | Maximum rate of enzyme inactivation. |
Data sourced from reference[1].
Experimental Protocol: In Vitro Mpro Inhibition Assay
The following protocol is a representative methodology for determining the inhibitory activity of BRD4354 against Mpro.
-
Protein Expression and Purification:
-
Fluorogenic Protease Assay:
-
The catalytic activity of Mpro is measured using a fluorogenic substrate.
-
The assay is performed in a buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA).
-
Mpro enzyme is pre-incubated with varying concentrations of BRD4354 in DMSO (or DMSO alone for control) for a defined period (e.g., 60 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a plate reader.
-
-
Data Analysis:
-
IC₅₀ Determination: The percentage of inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Time-Dependent Inhibition: To determine Kᵢ and k_inact_, Mpro is incubated with different concentrations of BRD4354, and the activity is measured at multiple time points. The data are then fit to a model for time-dependent inhibition to extract the kinetic parameters.[1]
-
-
Mass Spectrometry Analysis:
Caption: Experimental workflow for determining Mpro inhibition by BRD4354.
Mechanism 2: Inhibition of Class IIa Histone Deacetylases (HDACs)
BRD4354 is also an inhibitor of zinc-dependent Class IIa HDACs, with moderate potency and selectivity for HDAC5 and HDAC9 over other isoforms.[2] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] By inhibiting HDACs, BRD4354 causes an accumulation of acetylated proteins. The hyperacetylation of histones leads to a more relaxed chromatin structure, which alters gene expression.[6] This can induce various cellular outcomes, including cell cycle arrest and apoptosis, making HDAC inhibitors a valuable class of anti-cancer agents.[6][7]
The mechanism of HDAC inhibition by BRD4354 is also proposed to involve the formation of an ortho-quinone methide intermediate, which then covalently modifies cysteine residues within the HDAC enzyme.[1] Unlike with Mpro, the site of modification is not necessarily in the active site and the reaction has been suggested to be reversible upon dilution in the context of HDACs.[1]
Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest.
Quantitative Data: HDAC Inhibition
BRD4354 shows selectivity for Class IIa HDACs, with significantly less activity against Class I isoforms.
| Target Isoform | IC₅₀ (µM) | HDAC Class |
| HDAC5 | 0.85 | IIa |
| HDAC9 | 1.88 | IIa |
| HDAC4 | 3.88 - 13.8 | IIa |
| HDAC7 | 3.88 - 13.8 | IIa |
| HDAC6 | 3.88 - 13.8 | IIb |
| HDAC8 | 3.88 - 13.8 | I |
| HDAC1 | > 40 | I |
| HDAC2 | > 40 | I |
| HDAC3 | > 40 | I |
Data sourced from references[2][3].
Experimental Protocol: In Vitro HDAC Inhibition Assay
The following is a representative protocol for assessing the HDAC inhibitory activity of BRD4354.
-
Enzyme and Substrate Preparation:
-
Recombinant human HDAC enzymes are obtained from commercial sources or purified.
-
A fluorogenic HDAC substrate is used, which becomes fluorescent upon deacetylation by the HDAC enzyme followed by cleavage by a developer enzyme.
-
-
Inhibition Assay:
-
The assay is conducted in a buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
HDAC enzyme is incubated with serial dilutions of BRD4354 (or a reference inhibitor like Trichostatin A) for a set time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The mixture is incubated for a further period (e.g., 30-60 minutes) at 37°C.
-
The developer solution is added to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.
-
-
Data Acquisition and Analysis:
-
Fluorescence is measured using a microplate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Studies
To understand the effects of BRD4354 in a cellular context, gene expression studies have been performed. In one such experiment, A549 adenocarcinoma cells were treated with 10 µM of BRD4354 for 24 hours.[2] Subsequent analysis focused on identifying the top 50 upregulated and top 50 downregulated genes to elucidate the compound's impact on cellular pathways.[2]
Caption: General experimental workflow for cellular gene expression analysis.
Conclusion
BRD4354 exhibits a compelling and unusual dual mechanism of action. Its potent, covalent inhibition of the SARS-CoV-2 Main Protease highlights its potential as an antiviral therapeutic.[1] Concurrently, its selective inhibition of HDAC5 and HDAC9 suggests applications in oncology and potentially other diseases where HDACs are dysregulated.[2] The distinct nature of these two mechanisms provides a unique foundation for further preclinical and clinical investigation, positioning BRD4354 as a versatile chemical probe and a promising therapeutic lead.
References
- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
BRD4354: A Dual-Action Agent Targeting Viral Protease and Epigenetic Regulators
BRD4354 is a small molecule compound that has demonstrated significant inhibitory activity against two distinct classes of enzymes: the main protease (Mpro) of the SARS-CoV-2 virus and specific isoforms of histone deacetylases (HDACs). This dual functionality positions BRD4354 as a molecule of interest for researchers in virology, oncology, and epigenetics. This technical guide provides an in-depth overview of the known functions of BRD4354, its mechanisms of action, and relevant experimental data.
Core Function 1: Covalent Inhibition of SARS-CoV-2 Main Protease
BRD4354 has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1] Its mechanism of action is characterized by a time-dependent, covalent modification of the active site of the enzyme.
Mechanism of Action
The inhibitory action of BRD4354 against Mpro involves a two-step process. Initially, the compound binds reversibly to the enzyme's active site. Subsequently, a retro-Mannich reaction is catalyzed, leading to the formation of a thiol-reactive ortho-quinone methide intermediate. This intermediate is then attacked by the nucleophilic thiol group of the active site cysteine residue (Cys145), resulting in the formation of a stable covalent Michael adduct.[1] This covalent modification inactivates the protease, thereby inhibiting viral replication. The proposed necessity of the Cys145 residue for this covalent interaction is supported by the observation that a C145S mutant of Mpro does not form a covalent bond with BRD4354.[1]
Quantitative Data: In Vitro Inhibition of SARS-CoV-2 Mpro
| Parameter | Value | Reference |
| IC50 | 0.72 ± 0.04 μM | [1] |
Experimental Protocols
In Vitro Mpro Activity Assay: The catalytic activity of purified SARS-CoV-2 Mpro is typically measured using a fluorescent peptide substrate. The assay is performed by incubating the enzyme with varying concentrations of BRD4354 for a specified period (e.g., 60 minutes). The reaction is then initiated by the addition of the fluorescent substrate, and the rate of fluorescence increase, corresponding to substrate cleavage, is monitored over time. The IC50 value is determined by fitting the dose-response data to a suitable inhibition model.[1]
Mass Spectrometry Analysis: To confirm the covalent modification of Mpro by BRD4354, native mass spectrometry can be employed. Wild-type Mpro and a C145S mutant are incubated with BRD4354. The mass of the resulting protein-inhibitor complex is then measured. An increase in the mass of the wild-type enzyme corresponding to the addition of a BRD4354 molecule, and the absence of such a mass shift in the C145S mutant, provides evidence for the covalent binding to the active site cysteine.[1]
Core Function 2: Inhibition of Histone Deacetylases (HDACs)
BRD4354 also functions as a moderately potent inhibitor of specific zinc-dependent histone deacetylases, particularly class IIa HDACs.[2][3][4] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[5][6][7][8] Their dysregulation is implicated in various diseases, including cancer.[6][9][10]
Mechanism of Action
The inhibitory activity of BRD4354 against HDACs is also proposed to involve the formation of a reactive ortho-quinone methide intermediate. In this context, the reaction is thought to be catalyzed by the zinc ion present in the active site of the HDAC enzyme. This reactive intermediate then covalently modifies cysteine residues within the HDAC, leading to its inhibition.[1] Unlike its interaction with Mpro, the covalent modification of HDACs by BRD4354 has been suggested to be reversible upon dilution.[1]
Quantitative Data: In Vitro Inhibition of HDAC Isoforms
| HDAC Isoform | IC50 (μM) | Selectivity | Reference |
| HDAC5 | 0.85 | Moderately Potent | [2][3][4][11] |
| HDAC9 | 1.88 | Moderately Potent | [2][3][4][11] |
| HDAC4 | 3.88 - 13.8 | Weak Inhibitor | [2][3][4] |
| HDAC6 | 3.88 - 13.8 | Weak Inhibitor | [2][3][4] |
| HDAC7 | 3.88 - 13.8 | Weak Inhibitor | [2][3][4] |
| HDAC8 | 3.88 - 13.8 | Weak Inhibitor | [2][3][4] |
| HDAC1 | >40 | >20-fold selective over HDAC5/9 | [2][3][4] |
| HDAC2 | >40 | >20-fold selective over HDAC5/9 | [2][3][4] |
| HDAC3 | >40 | >20-fold selective over HDAC5/9 | [2][3][4] |
Experimental Protocols
HDAC Inhibition Assay: The inhibitory activity of BRD4354 against various HDAC isoforms is determined using commercially available HDAC activity assay kits. These assays typically involve incubating the recombinant human HDAC enzyme with a fluorescently labeled substrate and varying concentrations of the inhibitor. The deacetylase activity leads to a change in fluorescence, which is measured using a fluorescence plate reader. The IC50 values are then calculated from the dose-response curves.
Cell-Based Assays: To assess the cellular effects of BRD4354, cancer cell lines such as A549 adenocarcinoma cells can be treated with the compound.[2] Following treatment, changes in gene expression can be analyzed using techniques like microarray or RNA sequencing to identify upregulated and downregulated genes, providing insights into the downstream effects of HDAC inhibition.[2]
Therapeutic Potential and Future Directions
The dual inhibitory function of BRD4354 against both a critical viral enzyme and key epigenetic regulators makes it a compelling candidate for further investigation. Its potent anti-SARS-CoV-2 activity suggests its potential as a COVID-19 therapeutic.[1] Furthermore, its activity as an HDAC inhibitor opens avenues for its exploration in cancer therapy, as HDAC inhibitors are a known class of anti-cancer agents.[6][9][10]
Further preclinical testing of BRD4354 and its structural analogs is warranted to evaluate their efficacy and safety in relevant disease models. Investigating the synergistic potential of its dual-action mechanism in the context of viral infections with underlying inflammatory or cell proliferative pathologies could also be a fruitful area of research. To date, there is no publicly available information regarding clinical trials involving BRD4354.
References
- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD 4354 (CAS 315698-07-8): R&D Systems [rndsystems.com]
- 4. This compound | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors in cancer treatment: a review of the clinical toxicity and the modulation of gene expression in cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Histone deacetylase inhibitors: development as cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
BRD4354: A Dual-Targeting Covalent Inhibitor with Selectivity for SARS-CoV-2 Main Protease and Class IIa Histone Deacetylases
For Immediate Release
BOSTON, MA – A comprehensive analysis of the small molecule BRD4354 reveals a unique dual-targeting profile, demonstrating potent covalent inhibition of the SARS-CoV-2 Main Protease (Mpro) and selective, moderately potent inhibition of Class IIa histone deacetylases (HDACs). This positions BRD4354 as a compound of significant interest for both antiviral and epigenetic therapeutic research. This technical guide provides an in-depth overview of its target selectivity, mechanism of action, and the experimental methodologies used for its characterization.
Target Selectivity Profile
BRD4354 exhibits a distinct selectivity profile, with its most potent activity against the SARS-CoV-2 Main Protease. It also demonstrates inhibitory activity against several HDAC isoforms, with a clear preference for Class IIa enzymes.
| Target | IC50 (μM) | Assay Type | Notes |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | In vitro Protease Activity Assay | Time-dependent covalent inhibition.[1] |
| HDAC5 | 0.85 | Fluorometric/Colorimetric Assay | Moderately potent inhibition.[2][3] |
| HDAC9 | 1.88 | Fluorometric/Colorimetric Assay | Moderately potent inhibition.[2][3] |
| HDAC4 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2] |
| HDAC6 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2] |
| HDAC7 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2] |
| HDAC8 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2] |
| HDAC1 | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[2] |
| HDAC2 | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[2] |
| HDAC3 | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[2] |
Mechanism of Action: Covalent Inhibition of SARS-CoV-2 Mpro
BRD4354 acts as a potent covalent inhibitor of the SARS-CoV-2 Main Protease. The proposed mechanism involves a two-step process: an initial rapid, reversible binding to the enzyme, followed by a slower, irreversible covalent modification of the catalytic cysteine residue (Cys145) in the active site. This covalent bond formation is facilitated by a retro-Mannich reaction of BRD4354, which generates a thiol-reactive ortho-quinone methide intermediate. This intermediate is then attacked by the Cys145 nucleophile, leading to the inactivation of the enzyme.[1]
References
BRD4354: A Selective Inhibitor of Histone Deacetylases 5 and 9
BRD4354 has emerged as a valuable chemical probe for studying the biological functions of specific class IIa histone deacetylases (HDACs). This technical guide provides a comprehensive overview of BRD4354, focusing on its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.
Mechanism of Action
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene expression and other cellular processes.[1][2][3] HDACs are divided into four classes based on their sequence homology.[1][2] Class I, II, and IV are zinc-dependent enzymes, while class III, also known as sirtuins, are NAD+-dependent.[1] HDAC inhibitors typically function by binding to the zinc ion within the catalytic site of the enzyme, thereby blocking the substrate from accessing it.[1]
BRD4354 is an inhibitor of zinc-dependent histone deacetylases.[4] It exhibits moderate potency and significant selectivity for HDAC5 and HDAC9, both of which are members of the class IIa family of HDACs.[5][6][7][8] The selectivity of BRD4354 allows for the targeted investigation of the roles of HDAC5 and HDAC9 in various biological pathways, distinguishing their functions from those of other HDAC isoforms.
Interestingly, research has also identified BRD4354 as a potent inhibitor of the main protease (MPro) of SARS-CoV-2.[4] In this context, it exhibits a time-dependent, two-step inhibition mechanism involving a retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond with the catalytic cysteine (C145) of the enzyme.[4] While distinct from its HDAC inhibitory mechanism, this highlights the compound's potential for forming covalent interactions under specific conditions.
Data Presentation
The inhibitory activity of BRD4354 has been quantified against a panel of HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, demonstrating its selectivity for HDAC5 and HDAC9 over other HDACs.
| HDAC Isoform | IC50 (μM) | Class |
| HDAC1 | >40 | I |
| HDAC2 | >40 | I |
| HDAC3 | >40 | I |
| HDAC4 | 3.88 - 13.8 | IIa |
| HDAC5 | 0.85 | IIa |
| HDAC6 | 3.88 - 13.8 | IIb |
| HDAC7 | 3.88 - 13.8 | IIa |
| HDAC8 | 3.88 - 13.8 | I |
| HDAC9 | 1.88 | IIa |
Data compiled from multiple sources.[5][7]
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the IC50 values of HDAC inhibitors.
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are used.
-
Compound Dilution : BRD4354 is serially diluted to a range of concentrations.
-
Reaction Initiation : The HDAC enzyme, substrate, and BRD4354 are combined in a buffer solution and incubated at 37°C.
-
Development : A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement : The fluorescence intensity is measured using a plate reader. The intensity is proportional to the enzyme activity.
-
Data Analysis : The fluorescence readings are plotted against the inhibitor concentration to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular Assay for Gene Expression Analysis
This protocol describes a method to assess the effect of BRD4354 on gene expression in a cellular context.
-
Cell Culture : A549 adenocarcinoma cells are cultured in appropriate media and conditions.[5][7]
-
Compound Treatment : The cells are treated with a specific concentration of BRD4354 (e.g., 10 μM) for a set duration (e.g., 24 hours).[5][7]
-
RNA Extraction : Total RNA is isolated from both treated and untreated (control) cells.
-
Gene Expression Profiling : The extracted RNA is subjected to microarray or RNA-sequencing analysis to determine the changes in the expression levels of thousands of genes.
-
Data Analysis : The gene expression data is analyzed to identify the top upregulated and downregulated genes in response to BRD4354 treatment.[5][7] This provides insights into the biological pathways modulated by the inhibition of HDAC5 and HDAC9.
Mandatory Visualization
Caption: Signaling pathway of HDAC5/9 in transcriptional regulation.
Caption: Experimental workflow for characterizing BRD4354.
References
- 1. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. BRD 4354|315698-07-8|安捷凯 [anjiechem.com]
An In-depth Technical Guide to the Chemical Properties of BRD4354
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 has emerged as a molecule of significant interest in drug discovery, demonstrating a dual inhibitory profile against two distinct and therapeutically relevant targets: the main protease (Mᵖʳᵒ) of SARS-CoV-2 and class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9. This guide provides a comprehensive overview of the chemical properties of BRD4354, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Quantitative Inhibitory Data
The inhibitory potency of BRD4354 has been quantified against both its viral and human enzyme targets. The following tables summarize the key quantitative data.
| Target | Parameter | Value | Notes |
| SARS-CoV-2 Main Protease (Mᵖʳᵒ) | IC₅₀ | 0.72 ± 0.04 µM | Time-dependent inhibition after 60 minutes of incubation[1] |
| Kᵢ | 1.9 ± 0.5 µM | Initial rapid binding step[1] | |
| kᵢₙₐ꜀ₜ,ₘₐₓ | 0.040 ± 0.002 min⁻¹ | Second slow inactivation step[1] |
| Target | IC₅₀ (µM) |
| HDAC5 | 0.85 |
| HDAC9 | 1.88 |
| HDAC4 | 3.88 |
| HDAC7 | >10 |
| HDAC6 | 13.8 |
| HDAC8 | >20 |
| HDAC1 | >40 |
| HDAC2 | >40 |
| HDAC3 | >40 |
Mechanism of Action
Inhibition of SARS-CoV-2 Main Protease (Mᵖʳᵒ)
BRD4354 acts as a potent covalent inhibitor of the SARS-CoV-2 Mᵖʳᵒ. The mechanism involves a two-step process. Initially, BRD4354 binds reversibly to the active site of Mᵖʳᵒ. Subsequently, a retro-Mannich reaction is catalyzed, leading to the formation of a thiol-reactive ortho-quinone methide intermediate. This intermediate is then attacked by the active site cysteine (Cys145) nucleophile, forming a stable covalent Michael adduct and inactivating the enzyme.[2]
Inhibition of Histone Deacetylases (HDACs)
BRD4354 demonstrates moderate potency as a reversible, time-dependent inhibitor of zinc-dependent HDACs, with a preference for class IIa enzymes HDAC5 and HDAC9. The proposed mechanism suggests that a zinc-catalyzed decomposition of BRD4354 generates an ortho-quinone methide intermediate, which then covalently modifies cysteine residues within the HDAC enzyme. Unlike its interaction with Mᵖʳᵒ, this covalent modification is reversible upon dilution.
Signaling Pathways
The inhibition of HDAC5 and HDAC9 by BRD4354 can modulate cellular signaling pathways. These HDACs are known to act as transcriptional repressors by interacting with transcription factors such as Myocyte Enhancer Factor-2 (MEF2). In the nucleus, HDAC5 and HDAC9 bind to MEF2, leading to the deacetylation of histones and repression of MEF2-target genes. Inhibition of HDAC5/9 by BRD4354 would prevent this deacetylation, leading to a more open chromatin structure and allowing for the expression of MEF2-regulated genes, which are involved in processes like muscle development and neuronal differentiation.
Experimental Protocols
SARS-CoV-2 Mᵖʳᵒ Inhibition Assay (Fluorescence-Based)
This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of BRD4354 against SARS-CoV-2 Mᵖʳᵒ.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 Mᵖʳᵒ
-
Fluorescent peptide substrate (e.g., containing a FRET pair)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
BRD4354 stock solution in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of BRD4354 in assay buffer.
-
Add 5 µL of the diluted BRD4354 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of Mᵖʳᵒ solution (final concentration ~50 nM) to each well and incubate for 60 minutes at room temperature to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescent peptide substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each BRD4354 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the BRD4354 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
HDAC Inhibition Assay (Fluorogenic)
This protocol describes a general method for assessing the inhibitory effect of BRD4354 on HDAC activity.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC5, HDAC9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing trypsin and a stop solution)
-
BRD4354 stock solution in DMSO
-
96-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of BRD4354 in assay buffer.
-
Add the diluted BRD4354 or DMSO to the wells of the 96-well plate.
-
Add the HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Add the fluorogenic HDAC substrate to initiate the reaction and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 10-15 minutes at room temperature.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition and determine the IC₅₀ as described for the Mᵖʳᵒ assay.
-
Mass Spectrometry Analysis for Covalent Modification
This protocol outlines the general workflow to confirm the covalent binding of BRD4354 to Mᵖʳᵒ.
-
Sample Preparation:
-
Incubate purified Mᵖʳᵒ with an excess of BRD4354 (e.g., 10-fold molar excess) for a sufficient time (e.g., 1-2 hours) at room temperature to ensure complete reaction.
-
As a control, incubate Mᵖʳᵒ with DMSO under the same conditions.
-
Remove excess, unbound BRD4354 using a desalting column or buffer exchange.
-
-
Intact Protein Analysis:
-
Analyze the treated and control Mᵖʳᵒ samples by electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass spectra of the BRD4354-treated Mᵖʳᵒ with the control. A mass shift corresponding to the addition of the reactive fragment of BRD4354 will confirm covalent modification.
-
-
Peptide Mapping (to identify the modification site):
-
Denature, reduce, and alkylate the protein samples.
-
Digest the protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the Mᵖʳᵒ sequence to identify peptides.
-
Identify the peptide containing the mass modification and pinpoint the modified residue (expected to be Cys145) through fragmentation analysis.
-
References
Introduction to Bromodomains and Gene Expression
An In-depth Technical Guide on the Role of Bromodomain Inhibition in Gene Expression Regulation
A note on the compound BRD4354: Initial searches for the role of BRD4354 in gene expression have revealed that this compound is not a bromodomain inhibitor. Instead, BRD4354 has been characterized as a moderately potent inhibitor of histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2] It has also been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease.[3] The "BRD" prefix in its name, likely referring to the Broad Institute where it may have been developed, can be a source of confusion as it is often associated with bromodomain-containing proteins.
This guide will therefore focus on a well-characterized and representative bromodomain and extra-terminal domain (BET) family protein inhibitor, JQ1 , to provide a comprehensive overview of the role of this class of molecules in gene expression regulation, as likely intended by the query.
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription.[4] The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical "readers" of the epigenetic code.[4] By binding to acetylated chromatin, BET proteins recruit transcriptional machinery to specific gene loci, thereby playing a pivotal role in the regulation of gene expression.
BRD4, in particular, is a key transcriptional co-activator that associates with enhancers and promoters to stimulate gene expression.[5] It plays a crucial role by recruiting the positive transcription elongation factor b (P-TEFb) to promoter-proximal regions, which in turn phosphorylates RNA polymerase II to promote transcriptional elongation.[6] Dysregulation of BRD4 activity has been implicated in a variety of diseases, most notably cancer, making it a prime target for therapeutic intervention.
JQ1: A Prototypical BET Bromodomain Inhibitor
JQ1 is a potent, selective, and cell-permeable small molecule that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing BRD4 from chromatin.[5][6] This action prevents the recruitment of transcriptional machinery and leads to the suppression of target gene expression. JQ1 has been instrumental as a chemical probe to elucidate the role of BET proteins in health and disease.
Quantitative Data on Inhibitor Activity
The following tables summarize the inhibitory activity of BRD4354 against HDACs and the anti-proliferative effects of JQ1 in various cancer cell lines.
Table 1: Inhibitory Activity of BRD4354 against Histone Deacetylases (HDACs)
| HDAC Isoform | IC50 (µM) |
| HDAC5 | 0.85 |
| HDAC9 | 1.88 |
| HDAC4 | 3.88 - 13.8 |
| HDAC6 | 3.88 - 13.8 |
| HDAC7 | 3.88 - 13.8 |
| HDAC8 | 3.88 - 13.8 |
| HDAC1 | >40 |
| HDAC2 | >40 |
| HDAC3 | >40 |
Data sourced from MedChemExpress and Tocris Bioscience.[1][2]
Table 2: Anti-proliferative Activity of JQ1 in B-cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines
| Cell Line | IC50 (µM) after 72h treatment |
| REH | 1.16 |
| NALM6 | 0.93 |
| SEM | 0.45 |
| RS411 | 0.57 |
Data sourced from a study on the effects of JQ1 on B-ALL cell lines.[7]
Mechanism of Action of JQ1 in Gene Expression Regulation
The primary mechanism of action of JQ1 involves the competitive inhibition of BET bromodomains, leading to the displacement of BRD4 from acetylated chromatin. This has profound effects on the transcription of genes that are critically dependent on BRD4 for their expression, including many oncogenes.
Diagram: Mechanism of JQ1-mediated Transcriptional Repression
Caption: Mechanism of JQ1 action.
Impact of JQ1 on Key Transcription Factors and Signaling Pathways
JQ1 treatment leads to the downregulation of several key transcription factors and affects multiple signaling pathways involved in cell proliferation, survival, and oncogenesis.
The MYC-AP4 Axis
One of the most well-documented effects of JQ1 is the suppression of the MYC oncogene.[4][5][8] BRD4 is known to occupy the promoter and enhancer regions of MYC, and its displacement by JQ1 leads to a rapid downregulation of MYC transcription.[4] Furthermore, JQ1 has been shown to suppress a bidirectional positive feedback loop between MYC and another transcription factor, AP4, both of which are direct targets of BRD4.[4]
Wnt/β-Catenin Signaling
In colon cancer models, JQ1 has been demonstrated to suppress the Wnt/β-catenin signaling pathway.[9] This is a critical pathway involved in cell proliferation and stem cell maintenance. JQ1 treatment leads to a decrease in β-catenin levels and the downregulation of its target genes.[9]
NF-κB Signaling
In inflammatory conditions, JQ1 can inhibit the nuclear factor-κB (NF-κB) pathway.[10] BRD4 is involved in the transcriptional activation of NF-κB target genes, and its inhibition by JQ1 can ameliorate inflammatory responses.[11]
Diagram: Signaling Pathways Affected by JQ1
Caption: JQ1's impact on signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of JQ1 on the viability and proliferation of cancer cells.
-
Method:
-
Seed cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of JQ1 or vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT or CCK-8 assay according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[7]
-
Cell Cycle Analysis
-
Objective: To investigate the effect of JQ1 on cell cycle progression.
-
Method:
-
Treat cells with JQ1 or vehicle control for a specified time.
-
For EdU incorporation assays, add EdU to the cell culture and incubate for a short period (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and fix with a suitable fixative (e.g., 70% ethanol).
-
Permeabilize the cells and stain for EdU using a Click-iT® EdU Flow Cytometry Assay Kit (Thermo Fisher Scientific) according to the manufacturer's protocol.
-
Counterstain the DNA with a dye such as propidium iodide (PI) or DAPI.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G1, S, and G2/M phases can be determined using cell cycle analysis software.[7][12]
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if BRD4 binds to specific genomic regions (e.g., promoters or enhancers of target genes) and whether this binding is displaced by JQ1.
-
Method:
-
Treat cells with JQ1 or vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of a desired size range (e.g., 200-500 bp).
-
Incubate the sheared chromatin with an antibody specific for BRD4 or a control IgG overnight.
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-linking by heating.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of a specific DNA sequence in the immunoprecipitated sample using quantitative PCR (qPCR) with primers flanking the putative binding site.[4][9]
-
Diagram: Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: ChIP experimental workflow.
Conclusion
While the compound BRD4354 is an inhibitor of HDACs and the SARS-CoV-2 main protease, the study of BET bromodomain inhibitors like JQ1 has provided profound insights into the epigenetic regulation of gene expression. These molecules act by displacing critical transcriptional co-activators, such as BRD4, from chromatin, leading to the suppression of key oncogenes and the inhibition of cancer-promoting signaling pathways. The methodologies outlined in this guide are fundamental to the ongoing research and development of this promising class of therapeutic agents. The continued investigation into the intricate mechanisms of bromodomain inhibition will undoubtedly pave the way for novel therapeutic strategies in oncology and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 3. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
BRD4354: An In-depth Technical Guide on its Effects on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4354 is a small molecule that has been identified as a moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1] By inhibiting these enzymes, BRD4354 modulates the acetylation status of histones and other non-histone protein substrates, leading to downstream effects on gene expression and cellular processes. This technical guide provides a comprehensive overview of BRD4354, with a focus on its mechanism of action related to histone acetylation, detailed experimental protocols for its characterization, and a summary of its biological effects.
Introduction to BRD4354 and Histone Acetylation
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that is generally associated with transcriptional activation. This dynamic process is regulated by two opposing classes of enzymes: histone acetyltransferases (HATs) and histone deacetylases (HDACs).
HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. The 18 known human HDACs are grouped into four classes based on their homology to yeast proteins. BRD4354 is a selective inhibitor targeting HDAC5 and HDAC9, which belong to the Class IIa family of HDACs. By inhibiting these specific HDACs, BRD4354 is expected to increase histone acetylation levels, thereby influencing the expression of genes regulated by these enzymes.
Quantitative Data: Inhibitory Activity of BRD4354
The inhibitory potency of BRD4354 against various HDAC isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (µM) |
| HDAC5 | 0.85[1] |
| HDAC9 | 1.88[1] |
| HDAC4 | 3.88 |
| HDAC6 | >10 |
| HDAC7 | 7.82 |
| HDAC8 | 13.8 |
| HDAC1 | >40[1] |
| HDAC2 | >40[1] |
| HDAC3 | >40[1] |
Table 1: In vitro inhibitory activity of BRD4354 against various HDAC isoforms. Data compiled from publicly available sources.
Mechanism of Action and Signaling Pathway
BRD4354 exerts its effects by directly inhibiting the enzymatic activity of HDAC5 and HDAC9. These HDACs are known to be key regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors. In the absence of inhibitory signals, HDAC5 and HDAC9 are typically localized in the nucleus where they bind to MEF2, leading to the deacetylation of histones at the promoter regions of MEF2 target genes and subsequent transcriptional repression.
Upon inhibition by BRD4354, the repressive activity of HDAC5 and HDAC9 on MEF2 is alleviated. This leads to an increase in histone acetylation at the promoters of MEF2 target genes, facilitating the recruitment of transcriptional co-activators and initiating gene expression. Furthermore, the expression of HDAC9 itself is regulated by MEF2, forming a negative feedback loop.
Experimental Protocols
The following section details the key experimental methodologies used to characterize the effects of BRD4354 on histone acetylation.
In Vitro HDAC Inhibition Assay
This protocol is designed to determine the IC50 values of BRD4354 against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
BRD4354 stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of BRD4354 in assay buffer.
-
In a 384-well plate, add the diluted BRD4354 solutions. Include wells with DMSO as a vehicle control and a known pan-HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Add the purified HDAC enzyme to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for a further 15-30 minutes at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of BRD4354 and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone Acetylation
This protocol is used to assess the changes in global histone acetylation levels in cells treated with BRD4354.
Materials:
-
Cell line of interest (e.g., A549 adenocarcinoma cells)
-
Cell culture medium and supplements
-
BRD4354 stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of BRD4354 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the acetyl-histone signal to the total histone signal.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is employed to identify the specific genomic loci where histone acetylation is altered following treatment with BRD4354.
Materials:
-
Cells treated with BRD4354 or DMSO
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Lysis and sonication buffers
-
Antibodies against specific acetylated histone marks (e.g., H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
-
High-throughput sequencer
Procedure:
-
Cross-link proteins to DNA in treated and control cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitate the chromatin fragments with an antibody specific for an acetylated histone mark.
-
Incubate with protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare sequencing libraries from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions with differential histone acetylation between BRD4354-treated and control samples.
Effects on Gene Expression
Treatment of cancer cell lines with BRD4354 is expected to lead to significant changes in gene expression. Based on its inhibitory profile against HDAC5 and HDAC9, the genes most likely to be affected are those regulated by the MEF2 transcription factor. A study on A549 adenocarcinoma cells treated with 10 µM BRD4354 for 24 hours identified the top 50 upregulated and top 50 downregulated genes.[1] While the specific gene list is not publicly available, the functional classes of these genes are anticipated to be involved in pathways regulated by HDAC5 and HDAC9, such as cell cycle control, apoptosis, and differentiation.
| Gene Regulation | Predicted Functional Categories |
| Upregulated Genes | Tumor suppressors (e.g., p21), Pro-apoptotic factors, Genes involved in cellular differentiation |
| Downregulated Genes | Oncogenes, Anti-apoptotic factors, Genes promoting cell proliferation |
Table 2: Predicted functional categories of genes differentially expressed upon treatment with BRD4354, based on the known roles of HDAC5 and HDAC9.
Conclusion
BRD4354 is a valuable chemical probe for studying the roles of HDAC5 and HDAC9 in various biological processes. Its ability to selectively inhibit these Class IIa HDACs leads to increased histone acetylation and subsequent modulation of gene expression, particularly through the MEF2 signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the cellular and molecular effects of BRD4354. Future studies, including in vivo experiments, will be crucial to fully elucidate its therapeutic potential in diseases such as cancer and neurological disorders where HDAC5 and HDAC9 are implicated.
References
Methodological & Application
BRD 4354 solubility in DMSO and other solvents
Audience: Researchers, scientists, and drug development professionals.
Chemical and Physical Properties
BRD4354 is a small molecule inhibitor primarily targeting histone deacetylases (HDACs) and has also been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2][3] Understanding its physical and chemical properties is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 5-Chloro-7-[(4-ethyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol | [2] |
| Molecular Formula | C₂₁H₂₃ClN₄O | [2] |
| Molecular Weight | 382.89 g/mol | [2] |
| CAS Number | 315698-07-8 | |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | [2] |
| Storage | Store solid at -20°C |
Solubility Data
The solubility of BRD4354 can vary depending on the solvent, temperature, and whether it is in its base form or as a salt (e.g., ditrifluoroacetate). The data below is compiled from various sources. It is recommended to use sonication or gentle warming to aid dissolution.[4][5] For hygroscopic solvents like DMSO, using a fresh, unopened bottle is advised for maximum solubility.[4][6]
| Solvent | Concentration | Comments | Reference |
| DMSO | up to 20 mM | - | |
| 12.5 mg/mL (~32.65 mM) | Requires sonication. | [4] | |
| 3 mg/mL | Solution becomes clear with warming. | ||
| Ethanol | up to 50 mM | - | |
| Formulation 1 | ≥ 1.25 mg/mL (~3.26 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
| Formulation 2 | ≥ 1.25 mg/mL (~3.26 mM) | 10% DMSO, 90% Corn Oil | [4] |
Note: The ditrifluoroacetate salt of BRD4354 exhibits significantly higher solubility in DMSO, reaching up to 125 mg/mL (~204.61 mM).[6]
Application Notes: Mechanism of Action
BRD4354 has been shown to act through at least two distinct mechanisms, making it a molecule of interest for research in epigenetics and virology.
A. Inhibition of Histone Deacetylases (HDACs)
BRD4354 is a selective inhibitor of class IIa HDACs, with moderate potency against HDAC5 (IC₅₀ = 0.85 µM) and HDAC9 (IC₅₀ = 1.88 µM).[2][4] It shows weaker inhibition of HDACs 4, 6, 7, and 8, and is significantly less active against class I HDACs (HDAC1, 2, and 3).[2] The mechanism is believed to involve the chelation of the zinc ion essential for catalysis within the HDAC active site. This binding is proposed to trigger a decomposition of BRD4354 into an ortho-quinone methide intermediate, which then forms a covalent bond with nucleophilic cysteine residues in the enzyme's active site.
Caption: General mechanism of HDAC inhibition by BRD4354.
B. Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)
BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][3] It exhibits an IC₅₀ of 0.72 µM after a 60-minute incubation.[1] The proposed mechanism involves a two-step process: an initial reversible binding to the Mpro active site, followed by a retro-Mannich reaction that generates a reactive ortho-quinone methide intermediate. This intermediate is then attacked by the catalytic Cysteine-145 residue of Mpro, forming a stable covalent Michael adduct and inactivating the enzyme.[1][3]
Caption: Proposed mechanism of SARS-CoV-2 Mpro inhibition.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in aqueous media for in vitro assays.
Materials:
-
BRD4354 (MW: 382.89 g/mol )
-
Anhydrous/low-water content DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 20 mM stock solution, calculate the required mass:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 382.89 g/mol * (1000 mg / 1 g) = 7.66 mg
-
-
Weigh Compound: Carefully weigh 7.66 mg of BRD4354 powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of high-quality DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[5] Visually inspect to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[5]
Caption: Workflow for preparing a BRD4354 stock solution.
Protocol 2: General Protocol for In Vitro Cell-Based Assay
This protocol provides a general framework for treating cultured cells with BRD4354. Final concentrations and incubation times should be optimized for each cell line and experimental endpoint.
Materials:
-
20 mM BRD4354 stock solution in DMSO (from Protocol 1)
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare Working Solutions: On the day of the experiment, perform serial dilutions of the 20 mM DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Example for 10 µM final concentration: First, make an intermediate dilution by adding 1 µL of 20 mM stock to 199 µL of medium (yields 100 µM). Then, add 100 µL of this 100 µM solution to 900 µL of medium in the well (yields 10 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% to avoid solvent toxicity.[5]
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of BRD4354. Include a "vehicle only" control (medium with the same final DMSO concentration as the highest drug concentration).
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24 hours).[4]
-
Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, gene expression analysis).
Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol describes how to prepare a solution of BRD4354 suitable for administration in animal models, based on common formulation vehicles.[4]
Materials:
-
BRD4354
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (for a 1.25 mg/mL solution):
-
Prepare Stock: Prepare a concentrated stock of BRD4354 in DMSO (e.g., 12.5 mg/mL). This will be 10% of the final volume.
-
Mix Solvents: In a sterile tube, combine the components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 12.5 mg/mL BRD4354 DMSO stock. Mix well.
-
Add 50 µL of Tween-80. Mix well.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Final Dissolution: Vortex or sonicate the final mixture until it is a clear, homogenous solution.
-
Administration: The formulation is now ready for administration via the desired route (e.g., intraperitoneal injection). The final concentration is 1.25 mg/mL BRD4354 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
References
- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 3. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BRD4354 in In Vitro Assays
These application notes provide detailed protocols and guidelines for utilizing BRD4354, a potent and selective inhibitor of Histone Deacetylase 5 (HDAC5) and HDAC9, in various in vitro assays. BRD4354 is also a known covalent inhibitor of the SARS-CoV-2 main protease (MPro). These protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
BRD4354 exhibits a dual mechanism of action. It acts as a moderately potent inhibitor of HDAC5 and HDAC9, with IC50 values of 0.85 μM and 1.88 μM, respectively[1]. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC5 and HDAC9, BRD4354 can lead to hyperacetylation of their targets, influencing gene expression.
Additionally, BRD4354 is a potent covalent inhibitor of the SARS-CoV-2 main protease (MPro), with an IC50 of 0.72 ± 0.04 μM[2]. It forms a covalent bond with the active site cysteine (Cys145) of MPro, thereby inactivating the enzyme.
Quantitative Data Summary
The following table summarizes the inhibitory activity of BRD4354 against various targets.
| Target Enzyme | IC50 Value (μM) | Notes |
| SARS-CoV-2 Main Protease (MPro) | 0.72 ± 0.04 | Time-dependent covalent inhibition[2]. |
| Histone Deacetylase 5 (HDAC5) | 0.85 | Moderately potent inhibitor[1]. |
| Histone Deacetylase 9 (HDAC9) | 1.88 | Moderately potent inhibitor[1]. |
| HDAC4, HDAC6, HDAC7, HDAC8 | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9. |
| HDAC1, HDAC2, HDAC3 | >40 | Demonstrates less inhibitory effect on class I HDACs[1]. |
Optimal Concentration Range for In Vitro Assays:
Based on the provided IC50 values, a general starting concentration range for in vitro assays is recommended. For enzymatic assays involving MPro, HDAC5, or HDAC9, a concentration range of 0.1 µM to 10 µM is a suitable starting point for dose-response studies. For cell-based assays, a broader range of 0.5 µM to 25 µM should be tested to determine the optimal concentration for the desired effect (e.g., changes in gene expression, cell viability) while minimizing cytotoxicity.
Signaling Pathway
The inhibitory action of BRD4354 on HDAC5 and HDAC9 primarily impacts the MEF2 (Myocyte Enhancer Factor 2) signaling pathway. HDAC5 and HDAC9 act as transcriptional corepressors by binding to MEF2 transcription factors, leading to the repression of MEF2-target genes. Upon inhibition of HDAC5/9 by BRD4354, MEF2 is released from this repression, allowing it to activate the transcription of its target genes. This pathway is known to be regulated by signaling molecules such as calcineurin.
Caption: HDAC5/9-MEF2 Signaling Pathway Inhibition by BRD4354.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vitro effects of BRD4354.
Caption: General In Vitro Experimental Workflow for BRD4354.
Experimental Protocols
SARS-CoV-2 MPro Inhibition Assay (Fluorogenic)
This protocol is adapted from established methods for measuring MPro activity[2].
Materials:
-
Recombinant SARS-CoV-2 Main Protease (MPro)
-
Fluorogenic MPro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP
-
BRD4354 stock solution (in DMSO)
-
DMSO (for control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of BRD4354 in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well black microplate, add 5 µL of the diluted BRD4354 or DMSO (vehicle control) to each well.
-
Add 40 µL of MPro enzyme solution (e.g., 50 nM final concentration) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Initiate the reaction by adding 5 µL of the MPro substrate solution (e.g., 20 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals (e.g., every minute) for 15-30 minutes at 37°C.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each BRD4354 concentration relative to the vehicle control and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vitro HDAC Activity Assay (Fluorometric)
This is a general protocol for measuring HDAC activity and can be adapted for purified HDAC5 or HDAC9.
Materials:
-
Purified recombinant HDAC5 or HDAC9 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (e.g., containing Trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
BRD4354 stock solution (in DMSO)
-
DMSO (for control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of BRD4354 in HDAC Assay Buffer. Maintain a constant final DMSO concentration.
-
To each well of a 96-well black microplate, add 10 µL of diluted BRD4354 or DMSO.
-
Add 30 µL of the HDAC enzyme solution to each well.
-
Add 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the Developer solution to each well.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability/Cytotoxicity Assay
This section provides protocols for three common cell viability assays. It is recommended to perform these assays to determine the cytotoxic potential of BRD4354 and to select appropriate concentrations for subsequent cell-based experiments.
a) MTT Assay
Principle: Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of BRD4354 concentrations (e.g., 0.1 to 50 µM) for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) Resazurin (AlamarBlue) Assay
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
c) ATP-Based Assay (e.g., CellTiter-Glo®)
Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol, preferably using an opaque-walled 96-well plate.
-
After the treatment period, equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis in Cell Culture
This protocol describes a general method for analyzing changes in gene expression in response to BRD4354 treatment. A549 adenocarcinoma cells have been previously used for this purpose[1].
Materials:
-
Target cell line (e.g., A549)
-
Cell culture medium and supplements
-
BRD4354 stock solution (in DMSO)
-
6-well plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis
-
Primers for target genes (for qPCR)
-
qPCR master mix and instrument
-
Reagents for Western blotting (if analyzing protein expression)
Procedure:
-
Seed cells in 6-well plates and allow them to reach approximately 70-80% confluency.
-
Treat the cells with the desired concentration of BRD4354 (e.g., 10 µM) or vehicle control (DMSO) for a specific duration (e.g., 24 hours)[1].
-
For qPCR analysis: a. Harvest the cells and extract total RNA using a suitable method. b. Assess RNA quality and quantity. c. Synthesize cDNA from the extracted RNA. d. Perform qPCR using primers for genes of interest (e.g., known MEF2 target genes) and a housekeeping gene for normalization. e. Analyze the relative gene expression changes using the ΔΔCt method.
-
For Western Blot analysis: a. Lyse the cells and determine the protein concentration. b. Separate protein lysates by SDS-PAGE and transfer to a membrane. c. Probe the membrane with primary antibodies against proteins of interest (e.g., acetylated histones, MEF2 target proteins) and a loading control. d. Incubate with the appropriate secondary antibodies and visualize the protein bands. e. Quantify the protein expression levels relative to the loading control.
References
Application Notes and Protocols for BRD4354, a Novel Histone Deacetylase (HDAC) Inhibitor
For Research Use Only.
Introduction
BRD4354 is a potent and selective histone deacetylase (HDAC) inhibitor under investigation for its therapeutic potential in various malignancies. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2][3] In many cancers, HDACs are aberrantly overexpressed, resulting in the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[1][2][4] BRD4354, by inhibiting HDAC activity, aims to restore normal gene expression patterns, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][5][6][7] These application notes provide a summary of the effects of BRD4354 on various cancer cell lines and detailed protocols for its use in in vitro studies.
Mechanism of Action
BRD4354 is believed to exert its anti-cancer effects by inhibiting the enzymatic activity of HDACs. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[1][3] One of the key genes upregulated by HDAC inhibitors is p21, a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest at the G1/S and G2/M phases.[5][8][9] Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4][5][7] This can involve the upregulation of pro-apoptotic proteins like Bim and Bid, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][7]
Diagram of the Proposed Signaling Pathway for BRD4354
Caption: Proposed mechanism of action of BRD4354.
Data on Cancer Cell Line Treatment
The following table summarizes the typical effects of HDAC inhibitors, which are anticipated for BRD4354, on various cancer cell lines. The concentrations and treatment times provided are representative and may require optimization for specific experimental conditions.
| Cancer Cell Line | Cancer Type | Typical Concentration Range | Treatment Time | Anticipated Effects |
| A549 | Lung Cancer | 1 - 10 µM | 24 - 72 hours | Decreased cell viability, induction of apoptosis, G2/M cell cycle arrest.[9] |
| H1299 | Lung Cancer | 1 - 10 µM | 24 - 72 hours | Reduced cell proliferation, induction of apoptosis, G1 and G2/M cell cycle arrest.[9] |
| MCF-7 | Breast Cancer | 0.5 - 5 µM | 48 - 72 hours | Inhibition of cell growth, induction of apoptosis. |
| MDA-MB-231 | Breast Cancer | 1 - 15 µM | 48 - 72 hours | Decreased cell viability, induction of apoptosis. |
| HCT116 | Colon Cancer | 0.5 - 10 µM | 24 - 48 hours | Cell cycle arrest, induction of apoptosis. |
| HeLa | Cervical Cancer | 1 - 20 µM | 24 - 72 hours | Inhibition of cell proliferation, apoptosis. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of BRD4354.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BRD4354 on cancer cells. The MTT assay measures the metabolic activity of viable cells.[10]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
BRD4354 stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of BRD4354 in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted BRD4354 solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Diagram of the Experimental Workflow for Evaluating BRD4354
Caption: General workflow for testing BRD4354.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of BRD4354 for the chosen duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 stock solution
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with BRD4354 as described above.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the cell pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 3 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
Troubleshooting
-
Low signal in MTT assay: Ensure optimal cell seeding density and check the viability of the cells before the experiment.
-
High background in apoptosis assay: Optimize the washing steps and ensure that the analysis is performed promptly after staining.
-
Poor resolution in cell cycle analysis: Ensure proper fixation and complete RNase treatment to avoid RNA staining.
Safety Precautions
BRD4354 is a research compound and should be handled with appropriate laboratory safety precautions. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All experiments should be conducted in a certified biological safety cabinet. Dispose of waste according to institutional guidelines.
References
- 1. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Targeting Histone Deacetylases for Cancer Therapy: From Molecular Mechanisms to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane inhibits histone deacetylase causing cell cycle arrest and apoptosis in oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors in cancer treatment: a review of the clinical toxicity and the modulation of gene expression in cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Treatment Strategy for Lung Cancer With HDAC and Wnt/β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of SARS-CoV-2 Main Protease (Mpro) Processing Following BRD4354 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD4354 is a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a viral cysteine protease essential for the replication of SARS-CoV-2. It functions by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), including the RNA-dependent RNA polymerase and Mpro itself. The inhibition of Mpro by BRD4354 is expected to block this proteolytic processing, leading to an accumulation of unprocessed polyprotein precursors and a reduction in mature, functional viral proteins. This, in turn, should inhibit viral replication.
Western blot analysis is a powerful technique to investigate the effects of BRD4354 on SARS-CoV-2 Mpro activity within a cellular context. By using antibodies specific to different viral proteins, researchers can monitor the accumulation of the Mpro precursor and the reduction of its mature form, thereby confirming the mechanism of action of BRD4354 and quantifying its dose-dependent efficacy.
Principle of the Experiment
This protocol describes the use of Western blotting to analyze changes in the protein levels of the SARS-CoV-2 Mpro (nsp5) and its polyprotein precursor (pp1ab) in cell lysates from SARS-CoV-2-infected cells treated with BRD4354. Infected cell cultures are treated with varying concentrations of BRD4354. Following treatment, total cell lysates are prepared, and the proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against SARS-CoV-2 Mpro and the pp1ab polyprotein. A loading control, such as β-actin, is used to ensure equal protein loading across all samples. The detection of antibody-bound proteins, typically using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate, allows for the quantification of the target proteins. An increase in the pp1ab signal and a decrease in the mature Mpro signal with increasing concentrations of BRD4354 would indicate successful inhibition of the protease.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effect of BRD4354 on SARS-CoV-2 Mpro and its polyprotein precursor (pp1ab) in infected cells. The band intensities are normalized to the loading control (β-actin).
| BRD4354 Concentration (µM) | Normalized pp1ab Intensity (Arbitrary Units) | Normalized Mpro Intensity (Arbitrary Units) | Normalized β-actin Intensity (Arbitrary Units) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 1.25 | 0.85 | 1.00 |
| 0.5 | 2.50 | 0.50 | 1.00 |
| 1.0 | 4.75 | 0.20 | 1.00 |
| 5.0 | 8.50 | 0.05 | 1.00 |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Vero E6 cells (or other susceptible cell lines) and appropriate cell culture medium.
-
Virus: SARS-CoV-2 (handle in a BSL-3 facility).
-
Compound: BRD4354 (dissolved in DMSO).
-
Reagents for Lysis: RIPA buffer, protease and phosphatase inhibitor cocktail.
-
Reagents for Protein Quantification: BCA protein assay kit.
-
Reagents for SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Reagents for Western Blotting: PVDF or nitrocellulose membrane, methanol, transfer buffer, Tris-buffered saline with Tween-20 (TBST), blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies:
-
Rabbit anti-SARS-CoV-2 Mpro/nsp5 antibody
-
Rabbit anti-SARS-CoV-2 pp1ab polyprotein antibody
-
Mouse anti-β-actin antibody
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, BSL-3 biosafety cabinet, centrifuge, SDS-PAGE and Western blotting apparatus, imaging system (e.g., chemiluminescence imager).
Cell Culture, Infection, and Treatment
-
Seed Vero E6 cells in 6-well plates and grow to 80-90% confluency.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
-
After a 1-hour adsorption period, remove the inoculum and replace it with a fresh medium containing various concentrations of BRD4354 (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
Preparation of Cell Lysates
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% gradient SDS-PAGE gel. Include a protein ladder.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Mpro at 1:1000, anti-pp1ab at 1:1000, and anti-β-actin at 1:5000) in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
Data Analysis
-
Quantify the band intensities for Mpro, pp1ab, and β-actin using image analysis software (e.g., ImageJ).
-
Normalize the intensity of each target protein band to the intensity of the corresponding β-actin band to correct for loading differences.
-
Plot the normalized band intensities against the concentration of BRD4354 to visualize the dose-dependent effect.
Visualizations
Caption: Mechanism of BRD4354 action on SARS-CoV-2 polyprotein processing.
Caption: Experimental workflow for Western blot analysis.
BRD4354: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, the causative agent of COVID-19.[1] Its mechanism of action involves a unique retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond with the catalytic cysteine (Cys145) in the Mpro active site.[1] This irreversible inhibition makes BRD4354 a promising candidate for further preclinical development as a potential therapeutic agent. These application notes provide detailed protocols for high-throughput screening (HTS) of BRD4354 and similar compounds, along with an overview of its mechanism of action and relevant signaling pathways.
Quantitative Data Summary
The inhibitory activity of BRD4354 against SARS-CoV-2 Mpro has been characterized by several key parameters. A summary of these quantitative data is presented below for easy reference and comparison.
| Parameter | Value | Description | Reference |
| IC50 | 0.72 ± 0.04 µM | The half maximal inhibitory concentration after a 60-minute incubation period.[1] | [1] |
| KI | 1.9 ± 0.5 µM | The equilibrium constant for the initial reversible binding step of the inhibitor to the enzyme.[1] | [1] |
| kinact,max | 0.040 ± 0.002 min-1 | The maximum rate of enzyme inactivation at saturating concentrations of the inhibitor.[1] | [1] |
Mechanism of Action
BRD4354 exhibits a two-step mechanism of inhibition against SARS-CoV-2 Mpro. Initially, it binds reversibly to the active site of the enzyme. This is followed by a chemical transformation of BRD4354, catalyzed by a general base within the active site, which generates a reactive ortho-quinone methide intermediate. This intermediate then acts as a Michael acceptor for the nucleophilic thiol group of the active site cysteine (Cys145), forming a stable, covalent adduct. This covalent modification permanently inactivates the enzyme.
References
Troubleshooting & Optimization
BRD 4354 not showing expected inhibitory effect
This technical support guide provides troubleshooting assistance for researchers encountering a lack of expected inhibitory effect with BRD4354. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and mechanism of action of BRD4354?
BRD4354 has been identified as a potent inhibitor of two distinct protein classes:
-
SARS-CoV-2 Main Protease (Mpro): It acts as a time-dependent, covalent inhibitor.[1] The molecule is proposed to undergo a retro-Mannich reaction, forming a reactive ortho-quinone methide intermediate. This intermediate is then attacked by the active site cysteine (Cys145) of Mpro, forming a stable covalent bond and inactivating the enzyme.[1]
-
Zinc-Dependent Histone Deacetylases (HDACs): BRD4354 has been shown to inhibit HDAC5 and HDAC9.[1][2] The mechanism is believed to involve a zinc-catalyzed decomposition to the same ortho-quinone methide, which then covalently modifies cysteine residues within the HDACs. Notably, this inhibition has been described as reversible upon dilution.[1]
Q2: What are the reported potency values (IC50) for BRD4354?
The inhibitory potency of BRD4354 is target-specific and depends on experimental conditions, particularly incubation time.
| Target Protein | Reported IC50 | Key Experimental Conditions |
| SARS-CoV-2 Mpro | 0.72 ± 0.04 µM | 60-minute incubation period[1][3] |
| HDAC5 | 0.85 µM | Time-dependent, reversible inhibition[1] |
| HDAC9 | 1.88 µM | Time-dependent, reversible inhibition[1] |
Q3: Why might BRD4354 not be showing an inhibitory effect in my experiment?
Several factors can lead to a perceived lack of activity. The most common issues relate to its time-dependent mechanism, compound handling, and specific assay conditions. The following troubleshooting guide addresses these issues in detail.
Troubleshooting Guide: No Inhibitory Effect Observed
Category 1: Critical Compound and Assay Parameters
Q: I'm not observing inhibition, even at high concentrations. What is the most likely reason?
A: The most critical factor for BRD4354 activity against its targets is incubation time . The compound exhibits time-dependent inhibition, meaning its inhibitory effect increases with longer pre-incubation periods with the target enzyme before initiating the reaction.[1]
-
Recommendation: Ensure you are pre-incubating BRD4354 with your target protein for a sufficient duration. For Mpro, studies showing potent inhibition used a 60-minute incubation.[1][3] If you are adding the inhibitor at the same time as the substrate, you may not observe significant activity.
Caption: Recommended workflow for a time-dependent inhibitor like BRD4354.
Q: My results are inconsistent. Could my assay buffer be the problem?
A: Yes, components in your assay buffer can interfere with BRD4354's mechanism. Because it forms a reactive intermediate that targets cysteine, the presence of other nucleophiles, particularly reducing agents, can quench the inhibitor.
-
Known Interference: Dithiothreitol (DTT) can react with BRD4354, rendering it unable to inhibit the target enzyme.[1] If BRD4354 is pre-incubated with DTT before being added to Mpro, its inhibitory effect is abolished.[1]
-
Recommendation: Avoid using reducing agents like DTT or β-mercaptoethanol in your assay buffer. If they are required for enzyme stability, their concentration should be minimized, and you may need to perform control experiments to quantify their impact on the inhibitor.
Category 2: Target and Compound Specificity
Q: I am using BRD4354 in a cell-based assay and see no effect. What should I check?
A: In a cellular context, multiple factors beyond direct enzyme inhibition come into play.
| Parameter | Potential Issue | Troubleshooting Steps |
| Compound Integrity | The compound may be unstable or has degraded in your cell culture media. | Prepare fresh stock solutions. Test the stability of BRD4354 in your specific media over the time course of your experiment. |
| Cell Permeability | BRD4354 may not be efficiently entering the cells. | While not explicitly detailed in the provided literature, this is a common issue for small molecules. Consider using permeability assays or different cell lines. |
| Cell Health | Unhealthy or overly confluent cells can produce unreliable results.[4] | Always use healthy, sub-confluent cells. Perform a cell viability assay (e.g., Trypan Blue, MTT) in parallel.[4] |
| Target Expression | The target protein (Mpro, HDAC5/9) may not be expressed at sufficient levels in your chosen cell line. | Confirm target expression using methods like Western Blot or qPCR.[4] |
| Assay Readout | The downstream readout may be too far removed from the direct target inhibition, or the effect may be transient. | Choose a readout that is more proximal to the target's activity. Perform a time-course experiment to capture the optimal window for observing the effect. |
Q: Can I use BRD4354 as a general HDAC or protease inhibitor?
A: No, that is not advisable.
-
For Proteases: BRD4354's mechanism is highly specific to the active site cysteine (Cys145) of the SARS-CoV-2 Mpro.[1] It is unlikely to be a broad-spectrum protease inhibitor.
-
For HDACs: It has shown preferential activity for HDAC5 and HDAC9.[1] It is not considered a pan-HDAC inhibitor.[5] Furthermore, its reported reversibility with HDACs is a key mechanistic difference from its covalent interaction with Mpro.[1]
Category 3: General Troubleshooting Workflow
If you are still facing issues, use the following logical workflow to diagnose the problem.
References
- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
BRD4354 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot solubility issues encountered with BRD4354.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of BRD4354 for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of BRD4354 for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3] It is soluble in DMSO at a concentration of 12.5 mg/mL (32.65 mM).[1][2] For optimal results, it is recommended to use freshly opened, hygroscopic DMSO and sonication to aid dissolution.[1]
Q2: I am observing precipitation when I dilute my BRD4354 DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many small molecules with low aqueous solubility. Here are a few steps you can take to mitigate this:
-
Lower the final concentration: The final concentration of BRD4354 in your aqueous buffer may be exceeding its solubility limit. Try lowering the final concentration of the compound in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. However, a slightly higher DMSO concentration might be necessary to maintain solubility.
-
Use a co-solvent system: For in vivo experiments, and adaptable for some in vitro setups, co-solvent systems are often employed.[1][2] A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]
-
Gentle warming and mixing: Briefly warming the solution at 37°C and gentle vortexing can help in redissolving precipitates. However, prolonged heating should be avoided to prevent degradation.
Q3: What are the recommended storage conditions for BRD4354 solutions?
A3: Once prepared, stock solutions of BRD4354 in DMSO should be aliquoted and stored to avoid repeated freeze-thaw cycles.[1] Recommended storage is at -20°C for up to 1 year or at -80°C for up to 2 years.[1][2]
Q4: Is BRD4354 stable in aqueous solutions?
A4: The stability of many small molecules in aqueous solutions can be pH and light-dependent.[4][5] While specific stability data for BRD4354 in various aqueous buffers is not extensively detailed in the provided results, it is a common practice to prepare fresh dilutions from a DMSO stock for each experiment to minimize degradation.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with BRD4354.
Problem: Precipitate observed in the BRD4354 stock solution (in DMSO).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit | Verify the concentration. The maximum reported solubility in DMSO is 12.5 mg/mL (32.65 mM).[1][2] | A clear solution after adjusting the concentration. |
| Incomplete dissolution | Use an ultrasonic bath to aid dissolution.[1][2] Ensure the DMSO is of high quality and not hydrated. | Complete dissolution of the compound. |
| Low temperature | Gently warm the solution to 37°C. | The precipitate redissolves. |
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Decrease the final concentration of BRD4354 in the aqueous medium. | A clear solution at a lower, effective concentration. |
| Insufficient DMSO in the final solution | While keeping the final DMSO concentration low to avoid cellular toxicity (ideally <0.5%), a slight increase may be necessary to maintain solubility. Perform a vehicle control to assess the effect of the solvent on the experiment. | The compound remains in solution without affecting the experimental model. |
| pH of the aqueous medium | Check the pH of your buffer. The solubility of compounds can be pH-dependent. Adjusting the pH might improve solubility, but ensure it is compatible with your experimental system. | Improved solubility at an optimized pH. |
| Use of a co-solvent system | For challenging solubility issues, consider using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] | A stable, clear solution suitable for your experiment. |
Quantitative Solubility Data
| Solvent/System | Solubility | Molar Concentration | Notes |
| DMSO | 12.5 mg/mL[1][2] | 32.65 mM[1][2] | Requires sonication for dissolution.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL[1][2] | ≥ 3.26 mM[1][2] | A clear solution is formed.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL[1][2] | ≥ 3.26 mM[1][2] | A clear solution is formed.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BRD4354 Stock Solution in DMSO
-
Weigh out the required amount of BRD4354 powder. For 1 mg of BRD4354 (Molecular Weight: 382.89 g/mol ), you will need 0.2612 mL of DMSO to make a 10 mM solution.[1][2]
-
Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
Protocol 2: Preparation of a BRD4354 Working Solution for In Vivo Studies
This protocol describes the preparation of a 1.25 mg/mL working solution using a co-solvent system.[1]
-
Prepare a 12.5 mg/mL stock solution of BRD4354 in DMSO as described in Protocol 1.
-
To prepare 1 mL of the final working solution, start with 100 µL of the 12.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution well before use. This formulation should result in a clear solution.[1]
Visualizations
Caption: Troubleshooting workflow for BRD4354 solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BRD4354 ≥98% (HPLC) | 315698-07-8 [sigmaaldrich.com]
- 4. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
unexpected cell toxicity with BRD 4354 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cell toxicity with BRD4354 treatment.
Troubleshooting Guide: Unexpected Cell Toxicity
Researchers using BRD4354 may occasionally observe higher-than-anticipated cell death. This guide provides a systematic approach to identifying the potential cause and mitigating the issue.
Question: Why am I observing higher-than-expected cell death with BRD4354 treatment?
Answer: Unexpected cytotoxicity can arise from several factors, ranging from the compound itself to experimental conditions. Follow these steps to troubleshoot the issue.
Step 1: Verify Compound Handling and Storage
Improper handling or storage can affect the stability and activity of BRD4354.
-
Storage: BRD4354 ditrifluoroacetate should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), sealed and away from moisture.[1] The non-salt form can be stored at -80°C for up to 2 years or -20°C for 1 year.[2]
-
Solution Preparation: Prepare stock solutions in an appropriate solvent like DMSO.[3][4] For working solutions, dilute the stock solution fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2]
Step 2: Review Experimental Parameters
Subtle variations in your experimental setup can significantly impact cell viability.
-
Cell Density: Both excessively high and low cell densities can induce stress and cell death.[5][6] Ensure you are using an optimal seeding density for your specific cell line.
-
Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
Incubation Time: The cytotoxic effects of a compound can be time-dependent. Consider performing a time-course experiment to determine the optimal treatment duration. BRD4354 has been shown to have time-dependent inhibition against its target.[7]
Step 3: Investigate Potential Off-Target Effects and Compound Reactivity
BRD4354 is a covalent inhibitor, which can sometimes lead to off-target modifications.
-
Mechanism of Action: BRD4354 acts as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro) and also inhibits histone deacetylases (HDACs), particularly HDAC5 and HDAC9.[4][7][8] Its mechanism involves the formation of a reactive ortho-quinone methide intermediate that covalently modifies cysteine residues.[7] This reactivity could potentially lead to off-target covalent modification of other cellular proteins, causing toxicity.
-
Dose-Response: Perform a dose-response experiment to determine if the observed toxicity is concentration-dependent. It is recommended to use the lowest concentration that achieves the desired biological effect to minimize potential off-target effects.[9]
-
Cell Line Specificity: The cytotoxic effects of HDAC inhibitors can vary significantly between different cell lines.[10] The unexpected toxicity you are observing may be specific to your cell type.
Step 4: Characterize the Type of Cell Death
Understanding the mechanism of cell death can provide insights into the cause of toxicity.
-
Apoptosis vs. Necrosis: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial.[6][11] Apoptosis is characterized by cell shrinkage, membrane blebbing, and caspase activation, while necrosis involves cell swelling and membrane rupture.[11][12]
-
Recommended Assays:
-
Apoptosis: Use assays such as Annexin V staining (detects early apoptosis), caspase activity assays (measures key mediators of apoptosis), or TUNEL assays (detects DNA fragmentation in late-stage apoptosis).[12][13][14]
-
Cell Viability: Employ assays like MTT or CellTiter-Glo to quantify the number of viable cells.[15][16]
-
The following diagram outlines a troubleshooting workflow for unexpected cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BRD4354?
A1: BRD4354 has a dual mechanism of action. It is a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro) and a moderately potent inhibitor of histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[4][7] For Mpro inhibition, it undergoes a retro-Mannich reaction to form a reactive intermediate that covalently binds to the active site cysteine (Cys145).[7][8] Its HDAC inhibitory activity is thought to involve a zinc-catalyzed decomposition to an ortho-quinone methide that covalently modifies cysteine residues within the enzyme.[7]
Q2: What are the known IC50 values for BRD4354?
A2: The reported IC50 values for BRD4354 are:
-
SARS-CoV-2 Mpro: 0.72 ± 0.04 µM (after 60 minutes of incubation)[7]
Q3: Could the HDAC inhibitory activity of BRD4354 be responsible for the observed cytotoxicity?
A3: Yes. HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, and their effects can be cell-type dependent.[10] The inhibition of HDAC5 and HDAC9 by BRD4354 could lead to changes in gene expression that trigger cell death pathways in certain cell lines.
Q4: Are there any known off-target effects of BRD4354?
A4: While specific off-target effects of BRD4354 are not extensively documented in the provided search results, its mechanism as a covalent inhibitor suggests the potential for off-target reactions.[7] Covalent inhibitors can sometimes react with unintended cellular targets, especially those with reactive cysteine residues, which could lead to cytotoxicity.[17][18] It is also a weak inhibitor of HDAC4, 6, 7, and 8 at higher concentrations.[2]
Quantitative Data Summary
| Target | IC50 Value | Reference |
| HDAC5 | 0.85 µM | [1][4] |
| HDAC9 | 1.88 µM | [1][4] |
| SARS-CoV-2 Mpro | 0.72 ± 0.04 µM | [7] |
| HDAC4, 6, 7, 8 | 3.88 - 13.8 µM | [2] |
| HDAC1, 2, 3 | > 40 µM | [2][4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the viability of cells after treatment with BRD4354.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of BRD4354 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of BRD4354. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol is for identifying apoptotic cells following BRD4354 treatment.
-
Cell Treatment: Treat cells with BRD4354 at the desired concentrations and for the appropriate duration in a suitable culture plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both stains.
Signaling Pathway and Mechanism Diagrams
The following diagram illustrates the proposed mechanism of action of BRD4354 on the SARS-CoV-2 Main Protease.
This diagram illustrates the general principle of HDAC inhibition and its potential downstream effects leading to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 7. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Cytotoxicity mediated by histone deacetylase inhibitors in cancer cells: mechanisms and potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 细胞凋亡检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 13. Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD4354 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information to avoid common mistakes when using BRD4354 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is BRD4354 and what are its primary targets?
A1: BRD4354 is a dual-function small molecule inhibitor. It acts as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) and as an inhibitor of Class IIa histone deacetylases (HDACs), with notable activity against HDAC5 and HDAC9.[1] Its covalent modification mechanism makes it a valuable tool for studying the roles of these enzymes in various biological processes.
Q2: How does BRD4354 inhibit its targets?
A2: BRD4354 employs a covalent mechanism of inhibition for both of its primary targets. For the SARS-CoV-2 main protease, it is proposed to undergo a retro-Mannich reaction to form a reactive ortho-quinone methide intermediate. This intermediate then covalently binds to the catalytic cysteine (Cys145) in the active site of the protease.[2][3] A similar mechanism is suggested for its inhibition of zinc-dependent HDACs, where a zinc-catalyzed decomposition leads to the formation of an ortho-quinone methide that covalently modifies cysteine residues within the HDAC enzyme.[4]
Q3: What are the recommended storage conditions for BRD4354?
A3: For long-term storage, BRD4354 powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: In which solvents is BRD4354 soluble?
A4: BRD4354 is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 12.5 mg/mL (32.65 mM), though ultrasonic assistance may be needed for complete dissolution. For in vivo studies, specific solvent preparations are required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity in biochemical assays | Presence of reducing agents: BRD4354's reactive intermediate is thiol-reactive. The presence of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in the assay buffer will quench the inhibitor.[2] | Avoid using thiol-based reducing agents in your assay buffer. If a reducing agent is necessary for enzyme stability, consider using a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) after validating its compatibility with your enzyme. |
| Incorrect incubation time: As a time-dependent inhibitor, BRD4354 requires a pre-incubation period with the target enzyme to exert its maximal effect.[2][3] | For SARS-CoV-2 Mpro, pre-incubate BRD4354 with the enzyme for at least 60 minutes before adding the substrate to initiate the reaction.[3] Optimal pre-incubation times may vary for HDACs and should be determined empirically. | |
| Compound precipitation: BRD4354 has limited aqueous solubility. Adding a concentrated DMSO stock directly to an aqueous buffer without proper mixing can cause the compound to precipitate. | Prepare intermediate dilutions of the compound in assay buffer. Ensure thorough mixing after each dilution step. Visually inspect the solution for any signs of precipitation. | |
| Inconsistent results in cell-based assays | Cell health and density: The physiological state of the cells, including their passage number and confluency, can significantly impact their response to treatment. | Use cells with a low passage number and ensure they are in the exponential growth phase. Seed cells at a consistent density across all wells to minimize variability.[5][6] |
| Off-target effects: BRD4354 is known to inhibit both the SARS-CoV-2 main protease and Class IIa HDACs. Observed cellular phenotypes may be a result of inhibiting one or both of these targets. | To dissect the specific target responsible for the observed effect, consider using complementary approaches such as genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of the individual targets. | |
| Compound degradation in media: The stability of BRD4354 in cell culture media over long incubation periods may be limited. | For long-term experiments, consider replenishing the media with freshly diluted BRD4354 every 24-48 hours. The stability of the compound in your specific media can be assessed by LC-MS analysis over time. | |
| Difficulty reproducing published IC50 values | Variations in assay conditions: IC50 values are highly dependent on the specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and incubation times. | Carefully replicate the assay conditions reported in the literature. Pay close attention to the concentrations of all components and the timing of each step. |
| Purity of the compound: The purity of the BRD4354 sample can affect its potency. | Ensure you are using a high-purity batch of BRD4354. If in doubt, verify the purity by analytical methods such as HPLC or LC-MS. |
Data Presentation
BRD4354 Inhibitory Activity
| Target Enzyme | IC50 (µM) | Notes |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Time-dependent inhibition after 60 minutes of incubation.[2][3] |
| HDAC5 | 0.85 | |
| HDAC9 | 1.88 | |
| HDAC4 | 3.88 - 13.8 | Weakly inhibits. |
| HDAC6 | 3.88 - 13.8 | Weakly inhibits. |
| HDAC7 | 3.88 - 13.8 | Weakly inhibits. |
| HDAC8 | 3.88 - 13.8 | Weakly inhibits. |
| HDAC1, 2, 3 | >40 | Exhibits >20-fold selectivity for HDAC5/9 over HDAC1/2/3.[1] |
Experimental Protocols
In Vitro SARS-CoV-2 Main Protease Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA.
-
SARS-CoV-2 Main Protease (Mpro): Prepare a stock solution in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Fluorogenic Substrate: Prepare a stock solution of a suitable Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) in DMSO.
-
BRD4354: Prepare a 10 mM stock solution in DMSO. Create a dilution series in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the diluted BRD4354 or DMSO (vehicle control) to each well.
-
Add 88 µL of Mpro solution to each well.
-
Pre-incubate the plate at room temperature for 60 minutes to allow for time-dependent inhibition.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the BRD4354 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based HDAC Inhibition Assay (General Protocol)
-
Cell Culture:
-
Seed cells (e.g., A549) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a dilution series of BRD4354 in cell culture media.
-
Remove the old media from the cells and replace it with the media containing the different concentrations of BRD4354 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis and HDAC Activity Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the HDAC activity in the cell lysates using a commercially available HDAC activity assay kit, which typically involves a fluorogenic or colorimetric substrate.
-
-
Data Analysis:
-
Normalize the HDAC activity to the vehicle control.
-
Plot the normalized activity against the logarithm of the BRD4354 concentration to determine the cellular IC50 value.
-
Mandatory Visualizations
Caption: Proposed mechanism of SARS-CoV-2 Mpro inhibition by BRD4354.
Caption: Proposed mechanism of HDAC inhibition by BRD4354.
References
- 1. m.youtube.com [m.youtube.com]
- 2. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. m.youtube.com [m.youtube.com]
adjusting BRD 4354 concentration for different cell lines
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing BRD4354 in cell-based assays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help determine the optimal concentration for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is BRD4354 and what is its primary mechanism of action in cells?
BRD4354 is a small molecule inhibitor primarily targeting zinc-dependent Histone Deacetylases (HDACs).[1] It is a moderately potent and selective inhibitor of class IIa HDACs, specifically HDAC5 and HDAC9.[2][3] It also demonstrates weaker inhibitory effects on HDACs 4, 6, 7, and 8, while having significantly less impact on class I HDACs (1, 2, and 3).[3]
The inhibition of HDACs by BRD4354 leads to an increase in histone acetylation. This epigenetic modification alters chromatin structure and regulates the expression of various genes, which can induce cellular responses such as cell cycle arrest, differentiation, and apoptosis, making it a compound of interest in cancer research.[4][5]
In a different context, BRD4354 has also been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (M-Pro) in in-vitro studies.[6]
Q2: What is a recommended starting concentration for BRD4354 in a new cell line?
For a previously untested cell line, a good starting point is to use a concentration 5 to 10 times higher than the inhibitor's in vitro IC50 value. Based on the published IC50 values for BRD4354 against its primary targets, a reasonable starting range for cell culture experiments would be 2 µM to 20 µM .
-
Lower End (2-5 µM): Recommended for initial experiments or for cell lines expected to be highly sensitive.
-
Higher End (10-20 µM): Can be used if lower concentrations show no effect. A concentration of 10 µM has been used to treat A549 adenocarcinoma cells.[3]
It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How do I determine the optimal concentration of BRD4354 for my specific cell line?
The optimal concentration is a balance between achieving the desired biological effect (efficacy) and minimizing cell death (cytotoxicity). This is determined by performing a dose-response study.
Workflow for Determining Optimal Concentration:
-
Select a Concentration Range: Based on the IC50 values, start with a broad range of concentrations. A serial dilution from 0.1 µM to 50 µM is a comprehensive starting point.
-
Perform a Viability/Cytotoxicity Assay: Treat your cells with the different concentrations of BRD4354 for a set duration (e.g., 24, 48, or 72 hours). Use an appropriate assay to measure cell viability or cytotoxicity.[7]
-
Analyze the Data: Plot the cell viability (%) against the log of the BRD4354 concentration. This curve will allow you to determine key parameters like the EC50 (half-maximal effective concentration for your desired biological endpoint) and the CC50 (half-maximal cytotoxic concentration).
-
Select Working Concentration: Choose a concentration that gives the desired biological effect with minimal toxicity. This is often at or slightly above the EC50 but well below the CC50.
Data Presentation
Table 1: In Vitro Inhibitory Activity of BRD4354
This table summarizes the half-maximal inhibitory concentrations (IC50) of BRD4354 against various HDAC isoforms from biochemical assays. These values are crucial for estimating an effective starting concentration range for cell-based experiments.
| Target Protein | IC50 (µM) | Selectivity |
| HDAC5 | 0.85 | High |
| HDAC9 | 1.88 | High |
| HDAC4 | 3.88 - 13.8 | Moderate |
| HDAC6 | 3.88 - 13.8 | Moderate |
| HDAC7 | 3.88 - 13.8 | Moderate |
| HDAC8 | 3.88 - 13.8 | Moderate |
| HDAC1 | > 40 | Low |
| HDAC2 | > 40 | Low |
| HDAC3 | > 40 | Low |
| (Data sourced from multiple references[3]) |
Troubleshooting Guide
Q4: I am not observing any biological effect. What should I do?
If you do not see the expected outcome, consider the following troubleshooting steps.
Q5: My cells are dying at my chosen concentration. What can I do?
Excessive cytotoxicity can confound experimental results.
-
Lower the Concentration: This is the most straightforward solution. Reduce the concentration to a level that was shown to be non-toxic in your dose-response curve.
-
Check Solvent Concentration: BRD4354 is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% - 0.5%, as higher levels can be toxic to many cell lines.[8] Always run a "vehicle-only" control (cells treated with the same concentration of DMSO without the compound).
-
Reduce Incubation Time: Shorten the duration of exposure to the compound. A shorter treatment time may be sufficient to achieve the desired effect without causing widespread cell death.
-
Assess Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells are more susceptible to chemical insults.
Experimental Protocols
Protocol: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines a method for determining the cytotoxic effects of BRD4354 on a given cell line using a colorimetric MTT assay.
1. Materials and Reagents:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
BRD4354 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
2. Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well for many cancer lines).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
3. Compound Preparation and Treatment:
-
Prepare a 2x working stock of your highest BRD4354 concentration in complete medium.
-
Perform serial dilutions (1:2 or 1:3) across a row of a separate 96-well dilution plate to create a range of 2x concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Include a "vehicle control" (medium with the highest concentration of DMSO, 2x) and a "no treatment" control (medium only).
-
Remove the medium from the cell plate and add 100 µL of the 2x serially diluted compound solutions to the corresponding wells. This will result in a final 1x concentration.
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).
4. MTT Assay and Measurement:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other values.
-
Calculate the percentage of viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100
-
-
Plot % Viability versus the logarithm of the BRD4354 concentration and use non-linear regression to calculate the CC50 value.
References
- 1. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]
- 5. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - RO [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of BRD4354 and Trichostatin A: Potency, Mechanism, and Therapeutic Potential
In the landscape of molecular inhibitors, BRD4354 and Trichostatin A (TSA) represent two distinct classes of compounds with highly specific and potent activities. While both are powerful tools in biomedical research with therapeutic implications, their targets and mechanisms of action diverge significantly. This guide provides a detailed comparison of their efficacy, experimental protocols, and the signaling pathways they modulate, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective capabilities.
BRD4354 is a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Its mechanism of action involves a time-dependent, two-step process that culminates in the irreversible inactivation of the viral enzyme, thereby inhibiting viral replication.[1][2]
Trichostatin A (TSA) , on the other hand, is a classic pan-histone deacetylase (HDAC) inhibitor. It targets class I and II HDACs, leading to an accumulation of acetylated histones and non-histone proteins. This epigenetic modification results in altered gene expression, leading to various cellular effects including cell cycle arrest and apoptosis, making it a valuable tool in cancer research.[3][4]
Quantitative Efficacy and Potency
The efficacy of BRD4354 and Trichostatin A is best understood within the context of their specific targets. The following tables summarize key quantitative data for each inhibitor.
Table 1: BRD4354 Efficacy against SARS-CoV-2 Main Protease (Mpro)
| Parameter | Value | Experimental Context |
| IC50 | 0.72 ± 0.04 µM | In vitro protease activity assay (60 min incubation)[1][2] |
| KI | 1.9 ± 0.5 µM | Initial rapid binding step[2] |
| kinact,max | 0.040 ± 0.002 min⁻¹ | Second slow inactivation step[2] |
Table 2: Trichostatin A Efficacy as a Histone Deacetylase (HDAC) Inhibitor
| Parameter | Value | Experimental Context |
| IC50 (HDACs) | ~1.8 nM (cell-free) | Broad HDAC inhibition[5] |
| 6 nM (HDAC1), 38 nM (HDAC4), 8.6 nM (HDAC6) | Specific HDAC isoforms[5] | |
| IC50 (Cancer Cell Lines) | 26.4–308.1 nM | Antiproliferative activity in various breast cancer cell lines[4][5] |
| 1.19 - 3.62 µM | Induction of apoptosis in hepatocellular carcinoma cell lines[6] |
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of BRD4354 and Trichostatin A are illustrated in the following diagrams.
References
- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichostatin A - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC Inhibition: BRD4354 versus Entinostat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD4354 and Entinostat, two distinct histone deacetylase (HDAC) inhibitors. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. BRD4354 and Entinostat are two HDAC inhibitors with different selectivity profiles, offering distinct tools for research and potential therapeutic development.
Performance Comparison at a Glance
| Feature | BRD4354 | Entinostat (MS-275, SNDX-275) |
| HDAC Class Selectivity | Primarily Class IIa | Primarily Class I |
| Primary Targets | HDAC5 and HDAC9[1][2] | HDAC1 and HDAC3[3] |
| Potency (IC50) | HDAC5: 0.85 µM HDAC9: 1.88 µM[1][2] | HDAC1: 0.51 µM HDAC3: 1.7 µM[3] |
| Cellular Effects | Altered gene expression in A549 cells[2] | Induces apoptosis, cell cycle arrest (p21 upregulation), and autophagy[3]. |
| Known Signaling Pathway Interactions | Limited direct evidence; potential modulation of pathways regulated by HDAC5 and HDAC9. | Affects NF-κB, AKT/FOXO3a, and STAT3 signaling pathways.[2][4][5] |
In-Depth Inhibitor Profiles
BRD4354: A Selective Class IIa HDAC Inhibitor
BRD4354 is a moderately potent and selective inhibitor of Class IIa HDACs, specifically targeting HDAC5 and HDAC9.[1][2] It exhibits significantly less activity against Class I HDACs (HDAC1, 2, and 3), with IC50 values greater than 40 µM.[2] Its inhibitory profile also shows weaker effects on other Class IIa and IIb HDACs such as HDAC4, 6, 7, and 8.[1][2] The mechanism of action is believed to involve zinc chelation and a zinc-catalyzed decomposition to an ortho-quinone methide intermediate, which can then covalently modify nucleophilic cysteine residues within the target HDACs.[3]
Entinostat: A Clinically Investigated Class I HDAC Inhibitor
Entinostat (also known as MS-275 or SNDX-275) is a potent and selective inhibitor of Class I HDACs, with primary targets being HDAC1 and HDAC3.[3] It has been extensively studied in both preclinical and clinical settings for its anti-cancer properties. Entinostat's mechanism of action involves the induction of histone hyperacetylation, leading to changes in gene expression that promote cell cycle arrest, apoptosis, and autophagy.[3] It has been shown to modulate several key signaling pathways implicated in cancer progression.
Signaling Pathways and Mechanisms of Action
The differential selectivity of BRD4354 and Entinostat results in the modulation of distinct downstream signaling pathways.
BRD4354 and Potential Downstream Effects
While direct experimental evidence for BRD4354's impact on specific signaling pathways is limited in the provided search results, its inhibition of HDAC5 and HDAC9 suggests potential interference with pathways regulated by these enzymes. Class IIa HDACs are known to shuttle between the nucleus and cytoplasm and regulate the activity of various transcription factors, including MEF2. Therefore, BRD4354 could potentially impact processes such as muscle differentiation, neuronal survival, and immune responses.
Caption: Potential mechanism of BRD4354 action.
Entinostat's Modulation of Key Cancer-Related Pathways
Entinostat has been shown to influence multiple signaling pathways that are critical in cancer. It can inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[2][4] Furthermore, it can downregulate the PI3K/AKT pathway, leading to the activation of the pro-apoptotic protein Bim via the transcription factor FOXO3a.[5] Entinostat also upregulates the cell cycle inhibitor p21, leading to cell cycle arrest.[1]
Caption: Entinostat's impact on signaling pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of HDAC inhibitors. Below are representative protocols for key assays.
HDAC Enzymatic Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.
Workflow:
Caption: HDAC enzymatic assay workflow.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC3, HDAC5, HDAC9)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (BRD4354 or Entinostat) dissolved in DMSO
-
Developer solution (e.g., trypsin in buffer)
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the inhibitor in HDAC assay buffer.
-
Add the diluted inhibitor and the HDAC enzyme to the wells of a 96-well plate.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the fluorescence using a microplate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT or MTS)
This assay determines the effect of the HDAC inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of BRD4354 or Entinostat for 24, 48, or 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones in cells treated with HDAC inhibitors.
Procedure:
-
Treat cells with BRD4354 or Entinostat for a specified time.
-
Lyse the cells and extract total protein or histones.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control such as total Histone H3 or β-actin.
Conclusion
BRD4354 and Entinostat represent two distinct classes of HDAC inhibitors with different selectivity profiles and, consequently, different biological effects. BRD4354, as a selective Class IIa inhibitor, offers a tool to investigate the specific roles of HDAC5 and HDAC9. In contrast, Entinostat, a well-characterized Class I inhibitor, has demonstrated broad anti-cancer activity and is in clinical development. The choice between these inhibitors will depend on the specific research question and the desired biological outcome. This guide provides a foundational understanding of their comparative performance and the methodologies to further investigate their effects.
References
- 1. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4354 ≥98% (HPLC) | 315698-07-8 [sigmaaldrich.com]
- 4. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
BRD4354 vs. Pan-HDAC Inhibitors: A Comparative Guide to Selectivity and Mechanism
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is increasingly focused on the development of highly selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. Histone deacetylases (HDACs) are a major class of epigenetic regulators and have been the subject of intense investigation for cancer and other diseases. While pan-HDAC inhibitors have shown clinical utility, their broad activity can lead to toxicity. This guide provides a detailed comparison of BRD4354, a selective HDAC inhibitor, with pan-HDAC inhibitors, focusing on their selectivity profiles, the experimental methods used to determine them, and their impact on cellular signaling.
Selectivity Profile: BRD4354 vs. Pan-HDAC Inhibitors
The inhibitory activity of a compound against different HDAC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 values across a panel of HDAC isoforms.
BRD4354 has demonstrated moderate potency and selectivity for Class IIa HDACs, specifically HDAC5 and HDAC9.[1][2][3] In contrast, pan-HDAC inhibitors, such as Vorinostat (SAHA) and Trichostatin A (TSA), exhibit potent inhibition across multiple HDAC isoforms, generally in the low nanomolar range.[4][5]
Below is a comparative summary of the IC50 values for BRD4354 and representative pan-HDAC inhibitors against various HDAC isoforms.
| Compound | Class | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC4 (μM) | HDAC5 (μM) | HDAC6 (μM) | HDAC7 (μM) | HDAC8 (μM) | HDAC9 (μM) |
| BRD4354 | Selective | >40[1] | >40[1] | >40[1] | 3.88[1] | 0.85 [1][2][3] | 13.8[1] | 3.88[1] | 13.8[1] | 1.88 [1][2][3] |
| Vorinostat (SAHA) | Pan-HDAC | 0.01 | - | 0.02 | - | - | - | - | - | - |
| Trichostatin A (TSA) | Pan-HDAC | ~0.0018[5] | - | - | - | - | - | - | - | - |
Experimental Protocols for Determining HDAC Inhibition
The IC50 values presented above are typically determined using in vitro biochemical assays that measure the enzymatic activity of purified recombinant HDAC proteins in the presence of varying concentrations of the inhibitor. The two most common methods are fluorogenic and luminogenic assays.
Fluorogenic HDAC Activity Assay
This method utilizes a synthetic substrate consisting of an acetylated lysine residue linked to a fluorophore.
Workflow:
Caption: Workflow of a typical fluorogenic HDAC activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the recombinant human HDAC enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare serial dilutions of the inhibitor (e.g., BRD4354 or a pan-HDAC inhibitor).
-
-
Assay Reaction:
-
In a 96-well or 384-well plate, add the HDAC enzyme, assay buffer, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[6]
-
-
Development and Detection:
-
Stop the enzymatic reaction by adding a developer solution containing a protease like trypsin and a known HDAC inhibitor (like Trichostatin A) to halt further deacetylation.[6]
-
The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[6]
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the HDAC activity.
-
Plot the percentage of HDAC inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Luminogenic HDAC Activity Assay
This assay format is similar to the fluorogenic assay but results in a luminescent signal.
Workflow:
Caption: Workflow of a typical luminogenic HDAC activity assay.
Detailed Protocol:
-
Reagent Preparation: Similar to the fluorogenic assay, prepare assay buffer, dilute the HDAC enzyme, and prepare serial dilutions of the inhibitor. The substrate is a pro-luminescent molecule.
-
Assay Reaction: The setup and incubation are analogous to the fluorogenic assay.
-
Development and Detection:
-
A single developer reagent is added which contains a protease and a luciferase.
-
The protease cleaves the deacetylated substrate to release a substrate for the luciferase.
-
The luciferase reaction produces light.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: The luminescent signal is proportional to HDAC activity, and IC50 values are calculated similarly to the fluorogenic assay.
Impact on Signaling Pathways
HDAC inhibitors exert their biological effects by altering the acetylation status of both histone and non-histone proteins, thereby modulating gene expression and various signaling pathways.
Pan-HDAC Inhibitors: Broad Impact on Cellular Signaling
Pan-HDAC inhibitors, due to their broad target profile, can simultaneously affect multiple signaling pathways, leading to a range of cellular outcomes including cell cycle arrest, apoptosis, and autophagy.[7][8]
One of the key pathways modulated by pan-HDAC inhibitors is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The activity of the p65/RelA subunit of NF-κB is regulated by acetylation. Pan-HDAC inhibitors can lead to the hyperacetylation of p65, which can have complex, context-dependent effects on NF-κB activity, sometimes leading to its activation and other times to its repression.[8][9] This can, in turn, influence the expression of genes involved in inflammation, immunity, and cell survival.
Another critical pathway affected is the apoptosis (programmed cell death) pathway . Pan-HDAC inhibitors can induce apoptosis by upregulating the expression of pro-apoptotic proteins (e.g., Bim, Bak, Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[7]
Caption: Simplified signaling effects of pan-HDAC inhibitors.
BRD4354: A More Targeted Approach
By selectively inhibiting HDAC5 and HDAC9, BRD4354 is expected to have a more focused impact on cellular signaling. HDAC5 and HDAC9 are known to play roles in the regulation of muscle differentiation, immune responses, and neuronal function. Their inhibition by BRD4354 could specifically modulate pathways governed by these isoforms. For instance, both HDAC5 and HDAC9 are known to repress the activity of myocyte enhancer factor-2 (MEF2), a transcription factor critical for muscle development. Inhibition of HDAC5/9 would be expected to enhance MEF2-dependent gene expression.
The specific downstream signaling consequences of BRD4354 are still under investigation. However, by avoiding the broad inhibition of Class I HDACs, which are more ubiquitously expressed and involved in fundamental cellular processes, BRD4354 may offer a more favorable therapeutic window with reduced side effects compared to pan-HDAC inhibitors. Further research is needed to fully elucidate the signaling pathways specifically modulated by BRD4354.
Conclusion
BRD4354 represents a promising tool for dissecting the specific functions of HDAC5 and HDAC9 and holds potential as a more selective therapeutic agent compared to the broad-spectrum activity of pan-HDAC inhibitors. The data clearly demonstrates its selectivity for a subset of Class IIa HDACs, which is in stark contrast to the widespread inhibition exhibited by compounds like Vorinostat and Trichostatin A. The choice between a selective inhibitor like BRD4354 and a pan-HDAC inhibitor will depend on the specific therapeutic goal and the desire to minimize off-target effects. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of BRD4354 on HDAC5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD4354, a known inhibitor of Histone Deacetylase 5 (HDAC5), with other selective class IIa HDAC inhibitors. The information presented herein is intended to assist researchers in evaluating the utility of BRD4354 for their specific applications by offering a side-by-side analysis of its performance against relevant alternatives, supported by experimental data and detailed protocols.
Introduction to HDAC5 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. HDAC5, a member of the class IIa family of HDACs, is predominantly expressed in the heart, brain, and skeletal muscle. Its activity has been implicated in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis. Dysregulation of HDAC5 has been linked to several diseases, making it an attractive therapeutic target.
BRD4354 has been identified as a moderately potent inhibitor of HDAC5. This guide will delve into its inhibitory profile and compare it with two other well-characterized selective class IIa HDAC inhibitors: LMK-235 and TMP195.
Comparative Inhibitory Activity
The inhibitory potency of BRD4354, LMK-235, and TMP195 against HDAC5 and other HDAC isoforms is summarized in the table below. This data allows for a direct comparison of their potency and selectivity.
| Compound | Target | IC50 / Ki | Selectivity Profile |
| BRD4354 | HDAC5 | IC50: 0.85 µM [1] | Moderately potent inhibitor of HDAC5 and HDAC9 (IC50: 1.88 µM)[1]. |
| HDAC1 | IC50: >40 µM | >47-fold selective for HDAC5 over HDAC1. | |
| HDAC2 | IC50: >40 µM | >47-fold selective for HDAC5 over HDAC2. | |
| HDAC3 | IC50: >40 µM | >47-fold selective for HDAC5 over HDAC3. | |
| LMK-235 | HDAC5 | IC50: 4.22 nM [2] | Potent and selective inhibitor of HDAC4 (IC50: 11.9 nM) and HDAC5[2]. |
| HDAC1 | IC50: 320 nM | ~76-fold selective for HDAC5 over HDAC1. | |
| HDAC2 | IC50: 881 nM | ~209-fold selective for HDAC5 over HDAC2. | |
| HDAC8 | IC50: 1278 nM | ~303-fold selective for HDAC5 over HDAC8. | |
| TMP195 | HDAC5 | Ki: 60 nM [3] | Selective class IIa HDAC inhibitor, also inhibiting HDAC4 (Ki: 59 nM), HDAC7 (Ki: 26 nM), and HDAC9 (Ki: 15 nM)[3]. |
| Class I & IIb HDACs | Low potency | High selectivity for class IIa HDACs over other classes[4]. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of published findings. Below are representative protocols for assessing the inhibitory activity of compounds against HDAC5.
Biochemical Assay for HDAC5 Inhibition (Fluorometric)
This protocol is a representative method for determining the in vitro potency of an inhibitor against purified HDAC5 enzyme.
Materials:
-
Recombinant human HDAC5 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
Test compounds (e.g., BRD4354, LMK-235, TMP195) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted compounds to the wells of the 96-well plate. Include wells with DMSO only as a negative control and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Add the recombinant HDAC5 enzyme to all wells except for the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to all wells. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HDAC Activity Assay (Luminogenic)
This protocol describes a method to measure the activity of class IIa HDACs within a cellular context using a commercially available kit such as the HDAC-Glo™ Class IIa Assay.
Materials:
-
Human cell line (e.g., K562 cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HDAC-Glo™ Class IIa Assay Reagent
-
Test compounds dissolved in DMSO
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds. Include DMSO-only and positive control wells.
-
Incubate the cells with the compounds for a desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the HDAC-Glo™ Class IIa Assay Reagent, which contains the cell-permeable substrate, to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and the enzymatic reaction to occur.
-
Measure the luminescence using a luminometer. The light output is proportional to the HDAC class IIa activity.
-
Calculate the percent inhibition and determine the IC50 values as described for the biochemical assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the validation process.
Caption: HDAC5 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Validating HDAC Inhibitors.
References
BRD4354: A Comparative Guide to a Novel Class IIa HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD4354 with other notable Class IIa histone deacetylase (HDAC) inhibitors. The information presented is curated from experimental data to assist researchers in making informed decisions for their specific applications.
Introduction to Class IIa HDACs
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression. The HDAC superfamily is divided into four classes, with Class IIa comprising HDAC4, HDAC5, HDAC7, and HDAC9. These enzymes are distinguished by their tissue-specific expression and their regulation through nucleo-cytoplasmic shuttling. Unlike other HDACs, Class IIa enzymes possess weak deacetylase activity on their own and typically function as part of larger protein complexes. Their ability to interact with transcription factors, such as Myocyte Enhancer Factor-2 (MEF2), makes them critical regulators of various cellular processes, including muscle development, neuronal survival, and immune responses. Consequently, the development of selective inhibitors for Class IIa HDACs is a significant area of research for potential therapeutic interventions in various diseases.
Comparative Analysis of Class IIa HDAC Inhibitors
BRD4354 has emerged as a noteworthy selective inhibitor of Class IIa HDACs. To provide a clear perspective on its performance, this section compares BRD4354 with two other well-characterized Class IIa HDAC inhibitors: TMP269 and MC1568.
Chemical Structures
| Inhibitor | Chemical Structure |
| BRD4354 | 5-chloro-7-(((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol |
| TMP269 | N-((tetrahydro-4-(4-phenylthiazol-2-yl)-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide |
| MC1568 | (E)-N-hydroxy-3-(5-(3-(3-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methyl-1H-pyrrol-2-yl)acrylamide[1] |
Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BRD4354, TMP269, and MC1568 against a panel of HDAC isoforms. This data highlights the selectivity profile of each inhibitor.
| Target | BRD4354 IC50 (µM) | TMP269 IC50 (nM) | MC1568 IC50 (nM) |
| HDAC4 | 3.88 | 157 | - |
| HDAC5 | 0.85 | 97 | - |
| HDAC7 | - | 43 | - |
| HDAC9 | 1.88 | 23 | - |
| HDAC1 | >40 | - | No inhibition |
| HDAC2 | >40 | - | No inhibition |
| HDAC3 | >40 | - | No inhibition |
| HDAC6 | 13.8 | 82000 | Inhibitory effect |
| HDAC8 | 13.8 | 42000 | - |
Cellular Effects and Mechanism of Action
BRD4354 acts as a chemically triggered electrophile, leading to the inhibition of zinc-dependent deacetylases. Its inhibitory effect has been shown to alter gene expression in A549 adenocarcinoma cells[3].
TMP269 is a potent and selective Class IIa HDAC inhibitor that has been demonstrated to have anti-proliferative and pro-apoptotic effects in Acute Myeloid Leukemia (AML) cells. It does not significantly impact the viability of human CD4+ T cells at concentrations up to 10 µM[4][5]. In multiple myeloma cell lines, TMP269 enhances the cytotoxicity of carfilzomib by upregulating ATF4 and CHOP, leading to apoptosis. Notably, it does not cause hyperacetylation of histone H3K9 or α-tubulin, confirming its selectivity over Class I and IIb HDACs[4].
MC1568 is a selective Class IIa HDAC inhibitor that has been extensively studied for its role in myogenesis. It arrests muscle differentiation by stabilizing the HDAC4-HDAC3-MEF2D complex and inhibiting the acetylation of MEF2D[6][7]. In vivo studies have shown that MC1568 exhibits tissue-selective inhibition of HDAC4 and HDAC5 in skeletal muscle and the heart without affecting HDAC3 activity[6].
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity and cellular effects of HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is a general guideline for a fluorometric assay to determine the in vitro inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme
-
HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compounds (e.g., BRD4354) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant HDAC enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This protocol describes how to assess the effect of HDAC inhibitors on the acetylation status of histones in cultured cells using Western blotting.
Materials:
-
Cultured cells
-
HDAC inhibitor (e.g., BRD4354)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the HDAC inhibitor for a desired time period (e.g., 24 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total histone H3.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Class IIa HDACs and a typical experimental workflow for evaluating HDAC inhibitors.
Caption: A typical workflow for the evaluation of HDAC inhibitors.
Caption: Regulation of MEF2 by Class IIa HDACs.
Caption: Involvement of HDAC7 in the NF-κB signaling pathway[8].
Caption: Role of Class IIa HDACs in CREB-mediated gene transcription[9].
Conclusion
BRD4354 presents itself as a valuable tool for studying the biological functions of Class IIa HDACs, particularly HDAC5 and HDAC9. Its distinct mechanism of action and selectivity profile offer an alternative to other well-established inhibitors like TMP269 and MC1568. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired selectivity profile. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of considering both in vitro and cellular data when evaluating the potential of these powerful research tools.
References
- 1. Improved synthesis and structural reassignment of MC1568: a class IIa selective HDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Detrimental Effect of Class-selective Histone Deacetylase Inhibitors during Tissue Regeneration following Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Class IIA Histone Deacetylase (HDAC) Inhibitor TMP269 Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC7 Activates IKK/NF-κB Signaling to Regulate Astrocyte-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB: CBP-Dependent Transcriptional Activation | Journal of Neuroscience [jneurosci.org]
Comparative Analysis of BRD4354 and Sodium Butyrate: A Guide for Researchers
This guide provides a detailed comparative analysis of two bioactive small molecules, BRD4354 and Sodium Butyrate, intended for researchers, scientists, and drug development professionals. The comparison focuses on their mechanisms of action, biological effects, and potential therapeutic applications, supported by available experimental data.
Overview and Physicochemical Properties
Both BRD4354 and Sodium Butyrate are recognized for their ability to modulate cellular processes through the inhibition of histone deacetylases (HDACs), albeit with different specificities and mechanisms. Sodium Butyrate is a naturally occurring short-chain fatty acid, while BRD4354 is a synthetically developed compound.
| Property | BRD4354 | Sodium Butyrate |
| Chemical Formula | C22H24ClN5O | C4H7NaO2 |
| Molecular Weight | 409.9 g/mol | 110.09 g/mol [1] |
| Nature | Synthetic Compound | Naturally Occurring Short-Chain Fatty Acid |
| Primary Target Class | Covalent Inhibitor (Protease), HDAC Inhibitor | Histone Deacetylase (HDAC) Inhibitor |
Mechanism of Action
While both compounds inhibit HDACs, their mechanisms and target specificities differ significantly. Sodium Butyrate acts as a broad-spectrum, non-competitive inhibitor of Class I and IIa HDACs. In contrast, BRD4354 has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (MPro) and a moderately potent inhibitor of specific HDACs.
BRD4354: Covalent Inhibition
BRD4354 exhibits a dual mechanism of action. It acts as a time-dependent, covalent inhibitor of the SARS-CoV-2 main protease (MPro)[2]. The proposed mechanism involves a retro-Mannich reaction producing a thiol-reactive ortho-quinone methide intermediate, which then forms a covalent bond with the active site cysteine (Cys145) of the protease[2].
Additionally, BRD4354 is a time-dependent and reversible inhibitor of zinc-dependent histone deacetylases, particularly HDAC5 and HDAC9[2][3]. It is suggested that a zinc-catalyzed decomposition of BRD4354 generates an ortho-quinone methide that covalently modifies cysteine residues within the HDAC enzyme[2].
Sodium Butyrate: Pan-HDAC Inhibition
Sodium Butyrate is a well-established pan-HDAC inhibitor, affecting the activity of most Class I and Class IIa HDACs[1][4]. By inhibiting HDACs, Sodium Butyrate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of a wide array of genes[4]. This epigenetic modification is central to its diverse biological effects. Beyond HDAC inhibition, Sodium Butyrate also serves as an energy source for colonocytes and can modulate cellular signaling pathways such as NF-κB[5][6].
Caption: Comparative mechanism of action of BRD4354 and Sodium Butyrate.
Biological Activity and Potency
The inhibitory potency of BRD4354 and Sodium Butyrate has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values provide a measure of their effectiveness against specific targets.
| Compound | Target | IC50 Value | Cell Line/Assay Condition |
| BRD4354 | SARS-CoV-2 MPro | 0.72 ± 0.04 µM | in vitro fluorescent peptide assay (60 min incubation)[2] |
| HDAC5 | 0.85 µM | in vitro enzymatic assay[3][7] | |
| HDAC9 | 1.88 µM | in vitro enzymatic assay[3][7] | |
| HDACs 1, 2, 3 | >40 µM | in vitro enzymatic assay[3] | |
| HDACs 4, 6, 7, 8 | 3.88 - 13.8 µM | in vitro enzymatic assay[3] | |
| Sodium Butyrate | Pan-HDAC | ~0.80 mM | General, noncompetitive inhibition |
| MDA-MB-231 (Breast Cancer) | 7.08 mM (48 hr) | MTT assay[8] | |
| MDA-MB-231 (Breast Cancer) | 2.56 mM | MTT assay[9][10] | |
| MDA-MB-468 (Breast Cancer) | 3.1 mM (72 hr) | MTT assay[11] | |
| AsPC-1 (Pancreatic Cancer) | ~10 µM | MTT assay | |
| HCT-116 (Colon Cancer) | ~10 µM | MTT assay[12] |
Therapeutic Applications
The distinct mechanisms and biological effects of BRD4354 and Sodium Butyrate translate into different potential therapeutic applications.
BRD4354
Given its potent inhibition of the SARS-CoV-2 main protease, BRD4354 has been investigated as a potential therapeutic for COVID-19[2]. Its activity as an HDAC inhibitor suggests potential applications in other diseases, including cancer, although this requires further investigation.
Sodium Butyrate
Sodium Butyrate has a broader range of established and potential therapeutic uses. It is a key metabolite for gut health and is used in the management of inflammatory bowel diseases[5][13][14]. Its role as an HDAC inhibitor has led to its investigation as an anti-cancer agent, with studies showing it can induce apoptosis and cell cycle arrest in various cancer cell lines[15][16]. Furthermore, its ability to modulate gene expression and reduce inflammation suggests potential in neurodegenerative diseases and metabolic disorders[5][17].
Experimental Protocols
HDAC Inhibition Assay (General Protocol)
A common method to determine HDAC inhibitory activity is a fluorometric assay.
Principle: The assay measures the activity of HDACs on a fluorogenic substrate containing an acetylated lysine side chain. Deacetylation of the substrate by HDACs, followed by the addition of a developer, releases a fluorophore that can be quantified.
General Procedure:
-
HeLa nuclear extract or a purified HDAC enzyme is used as the source of HDAC activity.
-
The test compound (e.g., BRD4354, Sodium Butyrate) at various concentrations is added to the wells of a 96-well plate containing the assay buffer and the HDAC source.
-
The reaction is initiated by adding the fluorometric HDAC substrate.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
A lysine developer solution is added to stop the reaction and generate the fluorescent signal.
-
The plate is incubated again at 37°C for a short period (e.g., 30 minutes).
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol is based on commercially available kits such as the HDAC inhibitor drug screening kit (k340-100, BioVision)[18].
SARS-CoV-2 MPro Inhibition Assay
Principle: The catalytic activity of the main protease (MPro) is measured using a fluorescent peptide substrate. The inhibition of this activity by a compound like BRD4354 is quantified.
General Procedure:
-
Recombinant MPro is expressed and purified.
-
The assay is performed in a 96-well plate.
-
The test compound (BRD4354) at various concentrations is pre-incubated with the purified MPro for a specific duration (e.g., 60 minutes).
-
A fluorescently labeled peptide substrate that is cleaved by MPro is added to initiate the reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is calculated by fitting the dose-response curve.
This protocol is based on established fluorescent peptide assays for MPro activity[2].
Caption: Experimental workflows for HDAC and MPro inhibition assays.
Summary and Conclusion
BRD4354 and Sodium Butyrate are both valuable research tools with distinct profiles. Sodium Butyrate is a broad-acting HDAC inhibitor with a well-documented role in gut health and a wide range of potential applications in cancer and inflammatory diseases. Its natural origin and established safety profile are advantageous. BRD4354, on the other hand, is a more specific and potent synthetic molecule with a dual-action mechanism targeting both a viral protease and specific HDACs. Its covalent mode of action against the SARS-CoV-2 MPro makes it a promising lead for antiviral drug development.
The choice between these two compounds will depend on the specific research question and therapeutic goal. For studies requiring broad epigenetic modulation, Sodium Butyrate is a suitable choice. For targeted inhibition of HDAC5/9 or for antiviral research against SARS-CoV-2, BRD4354 presents a more specific tool. Further comparative studies in the same experimental systems would be beneficial to directly compare their efficacy and off-target effects.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sodium butyrate - Wikipedia [en.wikipedia.org]
- 5. wbcil.com [wbcil.com]
- 6. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fortunejournals.com [fortunejournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Butyrate (NaB) and Sodium Propionate (NaP) Reduce Cyclin A2 Expression, Inducing Cell Cycle Arrest and Proliferation Inhibition of Different Breast Cancer Subtypes, Leading to Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Sodium Butyrate – Health and Business Potential in the Gut Health Market - Cortex Chemicals [cortexch.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Histone Acetylation Modification with Sodium Butyrate, a Histone Deacetylase Inhibitor, on Cell Cycle, Apoptosis, Ploidy and Gene Expression in Porcine Fetal Fibroblasts [jstage.jst.go.jp]
- 17. wbcil.com [wbcil.com]
- 18. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming BRD4354 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of methods to confirm target engagement of BRD4354, a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), and contrasts its performance with other notable Mpro inhibitors.
Comparison of BRD4354 with Alternative Mpro Inhibitors
BRD4354 distinguishes itself as a potent covalent inhibitor of the SARS-CoV-2 main protease.[1][2] Its mechanism involves the formation of a covalent bond with the catalytic cysteine (C145) in the Mpro active site.[1][2] This guide compares BRD4354 with two other well-characterized Mpro inhibitors: nirmatrelvir (a key component of Paxlovid) and GC376.
| Inhibitor | Target | Mechanism of Action | In Vitro Potency (IC50) | Cellular Antiviral Activity (EC50) |
| BRD4354 | SARS-CoV-2 Mpro | Covalent | 0.72 ± 0.04 µM[1][2] | Not explicitly reported |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | Reversible Covalent | 24 nM[3] | 1.28 µM (48h)[4], 23-36 nM in various cell-based assays[3] |
| GC376 | SARS-CoV-2 Mpro | Reversible Covalent | 1.5 µM | 0.69 µM (48h)[4], 0.18 µM[5] |
Experimental Protocols for Confirming Target Engagement
Several biophysical and cellular methods can be employed to confirm and quantify the engagement of BRD4354 with Mpro in cells. Below are detailed protocols for three widely used assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[6]
Principle: The binding of a ligand, such as BRD4354, to its target protein, Mpro, often increases the protein's stability against heat-induced denaturation. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or Vero E6 cells) expressing SARS-CoV-2 Mpro. For endogenous Mpro, infected cells can be used under appropriate biosafety conditions.
-
Treat the cells with varying concentrations of BRD4354 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.
-
-
Heat Treatment:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of soluble Mpro in the supernatant using methods such as Western blotting with an anti-Mpro antibody or by mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble Mpro as a function of temperature for both the vehicle- and BRD4354-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of BRD4354 indicates target engagement.
-
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[7]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein (Mpro-NanoLuc) and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding for an Mpro-NanoLuc fusion protein.
-
Plate the transfected cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Setup:
-
Prepare serial dilutions of BRD4354.
-
Add the fluorescent tracer to the cells at a predetermined optimal concentration.
-
Add the different concentrations of BRD4354 to the wells. Include a vehicle control.
-
-
BRET Measurement:
-
Add the NanoLuc substrate (furimazine) to all wells.
-
Immediately measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of BRD4354 to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.
-
Chemoproteomics and Mass Spectrometry
This approach directly identifies the covalent modification of the target protein by the inhibitor.
Principle: Covalent inhibitors like BRD4354 form a permanent bond with their target. Mass spectrometry can be used to identify the modified protein and the specific site of modification.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Treat cells expressing Mpro with BRD4354 or a vehicle control.
-
Lyse the cells and extract the total protein.
-
-
Protein Digestion:
-
Digest the protein lysate into smaller peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against a protein database to identify peptides.
-
Specifically look for peptides from Mpro that show a mass shift corresponding to the addition of the BRD4354 fragment.
-
-
Data Analysis:
-
The presence of the modified Mpro peptide in the BRD4354-treated sample and its absence in the control sample confirms covalent target engagement.
-
The specific modified peptide will pinpoint the amino acid residue (Cys145) that has been covalently modified.[1]
-
Visualizing Workflows and Mechanisms
To better illustrate the experimental processes and the underlying molecular interactions, the following diagrams are provided.
References
- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
BRD4354: A Comparative Analysis Against Other Prominent SARS-CoV-2 and HDAC Inhibitors
For Immediate Release
BOSTON, MA – In the ongoing pursuit of novel therapeutics, the small molecule BRD4354 has emerged as a compound of significant interest due to its dual inhibitory activity against both the main protease (Mpro) of SARS-CoV-2 and certain histone deacetylase (HDAC) enzymes. This guide provides a comprehensive comparison of BRD4354 with other leading compounds in these respective fields, offering researchers, scientists, and drug development professionals a data-driven overview to inform future research and development efforts.
Executive Summary
BRD4354 distinguishes itself through a unique covalent inhibition mechanism against SARS-CoV-2 Mpro and targeted activity towards class IIa HDACs. This dual functionality presents a compelling profile for potential therapeutic applications. This report benchmarks BRD4354's performance against the approved SARS-CoV-2 antiviral Nirmatrelvir, the non-covalent inhibitor Ensitrelvir, and a panel of established HDAC inhibitors: Vorinostat, Romidepsin, and Panobinostat. The comparative analysis is based on available in vitro efficacy data, mechanisms of action, and selectivity profiles.
BRD4354 vs. SARS-CoV-2 Main Protease (Mpro) Inhibitors
BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1] Its mechanism involves a retro-Mannich reaction followed by a Michael addition, leading to the covalent modification of the catalytic cysteine (Cys145) in the Mpro active site.[1]
Quantitative Comparison of Mpro Inhibitors
| Compound | Target | IC50 | Mechanism of Action | Notes |
| BRD4354 | SARS-CoV-2 Mpro | 0.72 ± 0.04 µM | Covalent | Time-dependent inhibition.[1] |
| Nirmatrelvir | SARS-CoV-2 Mpro | ~0.0192 µM (Ki of 0.00311 µM) | Covalent | Active component of Paxlovid. Forms a covalent bond with the catalytic Cys145. |
| Ensitrelvir | SARS-CoV-2 Mpro | ~0.013 µM | Non-covalent | Binds to the substrate-binding pocket.[2] |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway of SARS-CoV-2 Mpro Inhibition
Caption: Inhibition of SARS-CoV-2 Mpro by antiviral compounds.
BRD4354 vs. Histone Deacetylase (HDAC) Inhibitors
BRD4354 also demonstrates inhibitory activity against zinc-dependent histone deacetylases, particularly HDAC5 and HDAC9.[1] The proposed mechanism involves a zinc-catalyzed decomposition to an ortho-quinone methide intermediate that covalently modifies cysteine residues within the HDAC enzyme.[1] This selectivity for class IIa HDACs contrasts with many clinically used HDAC inhibitors that exhibit broader, pan-HDAC inhibition.
Quantitative Comparison of HDAC Inhibitors
| Compound | Target HDACs | IC50 | Mechanism of Action |
| BRD4354 | HDAC5, HDAC9 | 0.85 µM (HDAC5), 1.88 µM (HDAC9) | Covalent (proposed) |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II) | ~10-50 nM (cell-free) | Reversible |
| Romidepsin (FK228) | Class I HDACs (HDAC1, HDAC2) | 36 nM (HDAC1), 47 nM (HDAC2) | Reversible |
| Panobinostat (LBH589) | Pan-HDAC (Class I, II, IV) | <13.2 nM (most isoforms) | Reversible |
Note: IC50 values are sourced from various publications and should be interpreted with consideration of the different assay systems employed.
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of gene expression regulation by HDAC inhibitors.
Experimental Protocols
In Vitro SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro using a fluorogenic substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM DTT
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add a fixed concentration of SARS-CoV-2 Mpro (e.g., 0.2 µM) to each well of the microplate.
-
Add the diluted test compounds to the wells containing the enzyme and incubate for a specified period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well at a fixed concentration (e.g., 20 µM).
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
The initial reaction velocity is calculated from the linear portion of the fluorescence curve.
-
The percent inhibition is calculated relative to a DMSO control (no inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol outlines a general procedure for measuring the activity of HDAC enzymes and the potency of their inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC1, HDAC5)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (containing a protease, e.g., trypsin)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer, maintaining a constant final DMSO concentration.
-
Add the diluted test compounds to the wells of the microplate.
-
Add the recombinant HDAC enzyme to each well and incubate for a short period at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 10-20 minutes to allow for complete development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition relative to a DMSO control.
-
Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Caption: General workflow for in vitro inhibitor screening.
Conclusion
BRD4354 presents a compelling profile as a dual inhibitor of SARS-CoV-2 Mpro and specific HDAC isoforms. Its covalent mechanism of action against Mpro offers potential for prolonged target engagement. Furthermore, its selectivity for HDAC5 and HDAC9 may provide a more targeted approach to epigenetic modulation compared to pan-HDAC inhibitors, potentially leading to a better safety profile. While the in vitro potency of BRD4354 against Mpro appears lower than that of Nirmatrelvir and Ensitrelvir based on available data, its unique chemical scaffold and dual activity warrant further investigation. Direct, head-to-head comparative studies under standardized assay conditions are necessary to definitively establish the relative advantages of BRD4354. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fields of antiviral and epigenetic drug discovery.
References
Safety Operating Guide
Personal protective equipment for handling BRD 4354
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of BRD 4354, a potent inhibitor of HDAC5 and HDAC9. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Compound Information and Hazard Summary
This compound is a chemical compound with the formula C₂₁H₂₃ClN₄O and a molecular weight of 382.89 g/mol .[1][2] While a comprehensive toxicological profile is not available, the Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance.[3]
Hazard Identification:
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2A).[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[3]
A summary of key quantitative data is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃ClN₄O | [1][2] |
| Molecular Weight | 382.89 g/mol | [1][2] |
| CAS Number | 315698-07-8 | [1] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble to 20 mM in DMSO and 50 mM in ethanol | [1] |
| Storage Temperature | -20°C | [1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2A, STOT SE 3 | [3] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment must be worn at all times when handling the compound.
-
Hand Protection: Wear protective gloves.[3] Nitrile gloves are a suitable option.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3] If there is a splash hazard, a face shield should also be worn.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[3] Ensure that skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area.[3] If dusts or aerosols may be generated, a NIOSH-approved respirator is required.
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the containment area. This includes the this compound container, spatulas, weigh paper, and solvent for dissolution.
-
Don PPE: Put on all required personal protective equipment as detailed in Section 2.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. Use a gentle tapping motion to transfer the solid rather than pouring.
-
Dissolution: If preparing a solution, add the solvent to the solid in a closed container. This compound is soluble in DMSO and ethanol.[1]
Experimental Use
-
Containment: All experiments involving this compound should be performed in a well-ventilated chemical fume hood.
-
Avoid Aerosols: Take care to avoid the generation of aerosols.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, and hazard symbols.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical. All disposal must be in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh paper, gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound solutions down the drain.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]
-
If on Skin: Wash with plenty of soap and water.[3] Remove contaminated clothing and wash before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
Spill Cleanup: In case of a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
